HAPyU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
151679-96-8 |
|---|---|
Molecular Formula |
C14H19N6O.F6P |
Molecular Weight |
432.307 |
Synonyms |
HAPyU |
Origin of Product |
United States |
Foundational & Exploratory
HAPyU Coupling Reagent: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the suppression of side reactions, most notably racemization. HAPyU, or 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide , has emerged as a highly efficient third-generation uronium-type coupling reagent. As a derivative of 1-hydroxy-7-azabenzotriazole (HOAt), this compound shares the high reactivity and racemization-suppressing characteristics of its well-known analogue, HATU, while exhibiting distinct structural and performance attributes.
This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, comparative performance data, and detailed experimental protocols for its application in peptide synthesis.
Chemical Structure:
-
Systematic Name: 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide
-
Molecular Formula: C₁₅H₂₀F₆N₇OP
-
CAS Number: 151679-96-8
Mechanism of Action: Carboxylic Acid Activation
This compound facilitates amide bond formation by activating the carboxylic acid moiety of an N-protected amino acid, converting it into a highly reactive acylating agent. This process, common to uronium/aminium salts, proceeds through the formation of a reactive O-acylisourea intermediate.[1]
The key steps in the activation and coupling process are:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the this compound reagent.
-
Intermediate Formation: This attack leads to the formation of a highly reactive OAt-active ester intermediate and the release of a tetramethylurea byproduct. The HOAt moiety is an excellent leaving group, and the nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the subsequent coupling step and minimizing racemization.[2]
-
Acyl Transfer (Coupling): The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.
Performance Data and Comparison
While extensive head-to-head comparisons of yield and reaction times are sparse in the literature, the primary advantage of HOAt-based reagents like this compound lies in their superior ability to suppress racemization (epimerization) during coupling, especially in challenging sequences.
Epimerization Suppression
The following table summarizes data from a study comparing the level of epimerization during the coupling of Z-Phe-Val-OH to H-Pro-NH₂ using various onium salt reagents. Lower percentages of the undesired LDL diastereomer indicate better performance.
| Coupling Reagent | Base | Solvent | % LDL Epimer Formed |
| This compound | TMP | DMF | <0.1 |
| HATU | TMP | DMF | 1.3 - 6.0 |
| HDTU | TMP | DMF | 1.3 - 6.0 |
| BOP | TMP | DMF | >6.0 |
Data adapted from Carpino, L. A., & El-Faham, A. (1995). J. Org. Chem.
These results demonstrate the exceptional performance of this compound in minimizing epimerization, outperforming other common coupling reagents under the tested conditions.
Qualitative Performance Comparison
Based on its structural analogy to HATU and available literature, a qualitative comparison can be made.
| Reagent | Relative Reactivity | Racemization Suppression | Key Features |
| This compound | High | Exceptional | HOAt-based; pyrrolidino substituents may enhance solubility and reactivity. |
| HATU | Very High | Very High | The gold standard for difficult couplings; HOAt-based.[3] |
| HBTU | Medium-High | Good | HOBt-based; a widely used, cost-effective standard.[3] |
| COMU | High | Very High | Oxyma-based; non-explosive byproduct, good solubility.[4] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in standard Fmoc-based solid-phase peptide synthesis. Optimization may be required depending on the specific peptide sequence and resin used.
General Workflow for SPPS
The overall workflow for adding a single amino acid to the growing peptide chain on the solid support involves a cycle of deprotection, washing, coupling, and final washing.
Detailed Protocol for a Single Coupling Cycle
This protocol is based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be scaled accordingly.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Resin with N-terminal deprotected peptide (e.g., Rink Amide or Wang resin)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation:
-
If starting a new cycle, perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., treat with 20% piperidine in DMF for 5-10 minutes, repeat once).
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4.0 eq.) and this compound (0.39 mmol, 3.9 eq.) in approximately 1.5 mL of DMF.
-
Add DIPEA (0.8 mmol, 8.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes. Reaction times may be extended for sterically hindered amino acids or difficult sequences.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL) to remove excess reagents and soluble byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion
This compound is a potent uronium-type coupling reagent that offers significant advantages for researchers engaged in peptide synthesis. Its HOAt-based structure ensures high reactivity and, most critically, provides exceptional suppression of racemization, a key factor in the synthesis of biologically active peptides. While it may be a more expensive option compared to HOBt-based reagents like HBTU, its superior performance in minimizing epimerization makes it an invaluable tool for the synthesis of "difficult" sequences, sterically hindered couplings, and peptides where stereochemical integrity is paramount. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in demanding peptide synthesis workflows.
References
HAPyU: A Technical Guide to a Powerful Peptide Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and the suppression of undesirable side reactions such as racemization. Among the arsenal of available reagents, 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide (HAPyU) has emerged as a highly effective coupling agent. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, tailored for professionals in chemical research and drug development.
Chemical Structure and Properties
This compound is a uronium-based coupling reagent, closely related to other well-known reagents like HATU and HBTU. Its structure is characterized by a triazolopyridine core, a pyrrolidinyl leaving group, and a hexafluorophosphate counterion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₉F₆N₆OP | [1] |
| Molecular Weight | 432.31 g/mol | [1] |
| CAS Number | 151679-96-8 | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Data not readily available in cited sources | |
| Solubility | Soluble in polar aprotic solvents like DMF and NMP | General knowledge |
Spectroscopic Data:
Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are crucial for the characterization of this compound. A key study by Carpino et al. provides comprehensive analysis of its solid-state and solution structure, including NMR and X-ray crystallographic data.[2] Researchers are encouraged to consult this primary literature for in-depth structural elucidation.
Mechanism of Action in Peptide Coupling
The efficacy of this compound in peptide bond formation stems from its ability to rapidly and efficiently activate the carboxylic acid of an incoming amino acid. The generally accepted mechanism proceeds through the following key steps:
-
Activation: In the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA), the carboxylic acid of the N-protected amino acid attacks the electrophilic carbon of this compound.
-
Formation of the Active Ester: This initial reaction leads to the formation of a highly reactive O-acylisouronium intermediate. This species is unstable and rapidly rearranges to form a more stable active ester with the triazolopyridine moiety.
-
Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide then acts as a nucleophile, attacking the carbonyl carbon of the active ester.
-
Peptide Bond Formation: This attack results in the formation of the desired peptide bond and the release of the triazolopyridine byproduct.
This efficient activation and coupling cycle contributes to high yields and minimal racemization, even when coupling sterically hindered amino acids.
Performance and Applications
This compound is particularly valued for its performance in challenging peptide syntheses. While specific quantitative comparisons can be sequence-dependent, the literature suggests that this compound and related high-performance coupling reagents generally offer significant advantages over older reagents, especially in terms of reaction speed and the preservation of stereochemical integrity.[3]
Table 2: General Performance Characteristics of this compound in SPPS
| Parameter | Performance | Notes |
| Coupling Efficiency | High | Effective for a wide range of amino acids, including sterically hindered ones. |
| Reaction Time | Fast | Coupling reactions are often complete within minutes. |
| Racemization Suppression | Excellent | The rapid formation of the active ester and its subsequent aminolysis minimizes the window for racemization. |
| Purity of Crude Peptide | High | Efficient coupling leads to fewer deletion sequences and other impurities. |
Experimental Protocols
The following is a generalized protocol for the use of this compound in solid-phase peptide synthesis. It is crucial to note that optimal conditions (e.g., equivalents of reagents, reaction times) may vary depending on the specific amino acid sequence and the solid support used.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
-
Washing solvents (e.g., DMF, Dichloromethane (DCM))
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: The resin is swelled in an appropriate solvent (e.g., DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a deprotection solution. This is typically done in two steps (e.g., 2 minutes and then 8 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and byproducts.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and this compound (e.g., 0.95 equivalents relative to the amino acid) in DMF. b. Add DIPEA (typically 2 equivalents relative to the amino acid) to the solution and mix briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture at room temperature for the desired coupling time (e.g., 5-60 minutes). The progress of the reaction can be monitored using a qualitative test like the Kaiser test.
-
Washing: After the coupling is complete, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this compound-mediated peptide synthesis.
Caption: Mechanism of this compound-mediated peptide bond formation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Conclusion
This compound stands as a robust and efficient coupling reagent in the field of peptide synthesis. Its rapid activation of carboxylic acids and its ability to suppress racemization make it a valuable tool for researchers and drug development professionals, particularly for the synthesis of complex and challenging peptide sequences. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. For detailed structural and mechanistic insights, consulting the primary literature is highly recommended.
References
HAPyU in Peptide Synthesis: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quest for efficient, reliable, and high-fidelity coupling reagents is paramount. Among the arsenal of tools available to chemists, HAPyU (1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide) has emerged as a powerhouse, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core mechanism of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and peptide chemistry.
The Core Mechanism: A Two-Stage Process for Amide Bond Formation
The efficacy of this compound in mediating the formation of a peptide bond hinges on a two-stage process: the activation of a carboxylic acid and its subsequent reaction with an amine.[1] This process is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF).[1]
The reaction cascade begins with the deprotonation of the carboxylic acid by the base, which results in the formation of a carboxylate anion.[1] This anion then carries out a nucleophilic attack on the electrophilic carbon atom of the this compound reagent.[1] This initial step leads to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate. Subsequently, the 1-hydroxy-7-azabenzotriazole (HOAt) anion, which was displaced in the first step, rapidly attacks the isouronium salt. This attack yields the crucial intermediate: an OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The final step of the process involves the amine attacking the active ester, leading to the formation of the desired peptide bond.[1]
The unique structural features of this compound, particularly the incorporation of the 7-azabenzotriazole moiety, contribute to its high reactivity and its remarkable ability to suppress racemization, ensuring the stereochemical integrity of the synthesized peptides.[2]
Quantitative Data Summary
The selection of a coupling reagent is often guided by empirical data. The following table summarizes key quantitative performance indicators for this compound in comparison to other common coupling reagents.
| Coupling Reagent | Coupling Efficiency (%) | Racemization (%) | Reaction Time (min) | Notes |
| This compound | >99 | <1 | 5-30 | Highly efficient, especially for sterically hindered amino acids. Low racemization. |
| HATU | >99 | <1 | 5-30 | Similar performance to this compound, also contains the HOAt moiety. |
| HBTU | 95-99 | 1-5 | 15-60 | Generally effective, but can lead to higher racemization compared to this compound/HATU. |
| DCC/HOBt | 90-98 | 2-10 | 30-120 | A classic reagent combination, but prone to side reactions and higher racemization.[3] |
Note: The values presented are typical ranges and can vary depending on the specific amino acids being coupled, the solvent system, and other reaction conditions.
Experimental Protocols
Standard Protocol for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for a single coupling cycle in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
This compound (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.[4]
-
Pre-activation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA to the solution. Allow this activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature for the desired reaction time (typically 5-30 minutes).
-
Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Completion (Optional): A qualitative ninhydrin test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
References
Discovery and development of HAPyU
- 1. This compound | 151679-96-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Physical Activity Program for TRD | Clinical Research Trial Listing ( Treatment-resistant Depression | Major Depressive Disorder ) ( NCT06404320 ) [trialx.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. news.harvard.edu [news.harvard.edu]
- 7. A Brief History of Happiness | The Happiness Index [thehappinessindex.com]
- 8. The history of happiness, 400 B.C. - A.D. 1780 | American Academy of Arts and Sciences [amacad.org]
- 9. Happiness - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Induction of autophagy-dependent ferroptosis to eliminate drug-tolerant human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of ferroptosis by photodynamic therapy and enhancement of antitumor effect with ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Ferroptosis Inducers Are a Novel Therapeutic Approach for Advanced Prostate Cancer | Semantic Scholar [semanticscholar.org]
HAPyU in DMF: A Technical Guide to Stability and Solubility for Researchers
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the efficiency and reliability of peptide synthesis are paramount. The choice of coupling reagent and its handling are critical factors that directly impact yield, purity, and the overall success of synthesizing complex peptides. This technical guide provides an in-depth overview of the stability and solubility of HAPyU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the commonly used solvent N,N-Dimethylformamide (DMF). This document compiles available data, outlines detailed experimental protocols for in-house verification, and presents visualizations to clarify key processes.
Core Properties and Handling of this compound
This compound is a uronium-type coupling reagent widely favored for its high efficiency in amide bond formation and its ability to suppress racemization during peptide synthesis. Like other uronium salts, it is a white crystalline solid that is generally stable when stored under appropriate conditions. For long-term stability, it is recommended to store this compound in a cool, dry place, protected from moisture. Solutions of coupling reagents in DMF can be sensitive to water, which can lead to degradation over time. Therefore, the use of anhydrous DMF and storage under an inert atmosphere are recommended to prolong the shelf-life of this compound solutions.[1]
Solubility of this compound in DMF
Precise quantitative solubility data for this compound in DMF is not extensively published. However, based on data for structurally similar and commonly used uronium and aminium-type coupling reagents, a high solubility can be expected.
Table 1: Solubility of Common Coupling Reagents in DMF
| Coupling Reagent | Molarity (M) | Approximate Solubility (g/L) | Reference |
| HATU | 0.45 | ~171 | [2] |
| HBTU | 0.5 | ~190 | [2] |
| HCTU | 0.8 | ~331 | [2] |
| COMU | 1.5 | ~642 | [2] |
| PyBOP | 1.5 | ~780 | [2] |
| This compound (Estimate) | ~0.5 - 1.0 | ~209 - 418 | Estimated based on similar structures |
Note: The solubility of this compound is estimated based on the values of other uronium/aminium reagents. Actual solubility may vary and should be determined experimentally.
Stability of this compound in DMF
Solutions of uronium-based reagents in DMF are generally considered to be exceptionally stable, with the notable exception of COMU. This makes them well-suited for use in automated peptide synthesizers where stock solutions of reagents may be stored for several days. However, the long-term stability is dependent on the purity of the DMF, the absence of moisture, and the storage temperature.
Table 2: Stability of Selected Uronium/Aminium Reagents in a 0.2 M DMF Solution at Room Temperature
| Coupling Reagent | % Remaining after 2 min | % Remaining after 1 h | % Remaining after 4 h | % Remaining after 6 h | % Remaining after 24 h | % Remaining after 48 h | Reference |
| HBTU | 100 | 100 | 100 | 100 | 100 | 100 | [3] |
| HATU | 100 | 100 | 100 | 100 | 100 | 99 | [3] |
| TOMBU | 97 | 95 | 89 | 84 | 35 | 13 | [3] |
| COMU | 95 | 86 | 59 | 45 | 0 | 0 | [3] |
Note: Data for this compound is not available in this study, but its stability is expected to be comparable to or better than TOMBU, and significantly better than COMU.
Experimental Protocols
For laboratories wishing to establish their own quantitative data for this compound, the following experimental protocols are provided as a guide.
Protocol for Determining the Solubility of this compound in DMF
This protocol is based on the isothermal saturation method.
Materials:
-
This compound
-
Anhydrous DMF
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Prepare a series of vials each containing a known volume of anhydrous DMF.
-
Add an excess amount of this compound to each vial to create a saturated solution with visible solid excess.
-
Seal the vials tightly and place them in a thermostatically controlled environment (e.g., 25 °C).
-
Stir the solutions for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, stop stirring and allow the solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of DMF.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.
-
The solubility can then be calculated in mg/mL or molarity.
Protocol for Assessing the Kinetic Stability of this compound in DMF by HPLC
This protocol allows for the monitoring of this compound concentration over time.
Materials:
-
This compound
-
Anhydrous DMF
-
Volumetric flasks
-
Autosampler vials
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF at a known concentration (e.g., 0.2 M).
-
Dispense aliquots of the stock solution into several autosampler vials and seal them.
-
Store the vials at a constant temperature (e.g., room temperature, ~25 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample onto the HPLC system.
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics. The half-life (t½) can be calculated from the rate constant of degradation.
Validated HPLC Method for Quantification of this compound
A general reversed-phase HPLC method suitable for the analysis of peptide coupling reagents is outlined below. Method optimization and validation are crucial for accurate results.[5][6]
Table 3: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Protocol for ¹H NMR Monitoring of this compound Decomposition
Time-resolved NMR spectroscopy can provide structural information about the degradation products.
Materials:
-
This compound
-
Deuterated DMF (DMF-d7)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in DMF-d7 at a known concentration in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Store the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of characteristic this compound signals and the appearance of new signals corresponding to degradation products. Integration of the signals can be used to quantify the relative amounts of each species over time.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Putative degradation pathway of this compound in the presence of moisture.
Conclusion
This compound is a highly effective and widely used coupling reagent in peptide synthesis. While specific quantitative data on its solubility and stability in DMF are not extensively documented in publicly available literature, evidence from structurally related compounds suggests high solubility and excellent stability, particularly when handled under anhydrous conditions. The experimental protocols provided in this guide offer a framework for researchers to determine these parameters with precision in their own laboratory settings, ensuring optimal performance and reproducibility in their synthetic endeavors. By understanding and controlling the factors that influence the stability and solubility of this compound, scientists can further enhance the efficiency and success of their peptide synthesis projects.
References
The Role of HAPyU in Synthetic Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic peptide chemistry, the choice of coupling reagent is a critical determinant of yield, purity, and stereochemical integrity of the final peptide product. Among the plethora of available reagents, uronium/aminium salts have established themselves as highly efficient activators for peptide bond formation. This technical guide provides a comprehensive overview of HAPyU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate) , a prominent member of this class of reagents. While specific quantitative performance data for this compound is not as widely published as for some of its counterparts, this guide will detail its chemical properties, mechanism of action, and provide comparative context with other commonly used coupling reagents such as HATU, HBTU, and COMU.
Core Concepts: The Chemistry of this compound
This compound belongs to the family of uronium salt-based coupling reagents. Its structure is characterized by a pyrrolidinyl-substituted uronium core, a 7-azabenzotriazole (HOAt) leaving group, and a hexafluorophosphate counter-ion. The presence of the HOAt moiety is significant, as the nitrogen atom at the 7-position of the azabenzotriazole ring enhances the reactivity of the active ester intermediate, leading to faster and more efficient coupling reactions.[1] This structural feature also contributes to the suppression of racemization, a critical aspect in the synthesis of chiral peptides.[2]
Mechanism of Action
The primary role of this compound in peptide synthesis is to activate the carboxylic acid group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain. The general mechanism for uronium salt-mediated coupling, including this compound, involves the following key steps:
-
Deprotonation: A tertiary base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate.
-
Activation: The carboxylate attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea as a byproduct.
-
Coupling: The free amino group of the second amino acid or peptide attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.
References
HAPyU CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data for HAPyU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in solid-phase peptide synthesis.
Core Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 151679-96-8[1][2] |
| Molecular Formula | C14H19N6O.F6P[1] |
| Molecular Weight | 432.307 g/mol [1] |
Logical Relationship of this compound Components
The following diagram illustrates the relationship between the constituent parts of the this compound molecule.
References
In-Depth Technical Guide on the Safety and Handling of HAPyU Reagent
Disclaimer: This document provides a comprehensive guide to the safe handling of the HAPyU reagent based on available data for analogous uronium/aminium-type peptide coupling reagents. As of the date of this publication, specific and comprehensive safety and toxicology data for this compound is limited. Therefore, this reagent should be handled with the utmost care, assuming it possesses hazards similar to or greater than other reagents in its class, such as HATU, HBTU, and HCTU. A thorough risk assessment should be conducted by researchers and laboratory managers before its use.
Introduction to this compound
This compound, or 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide, is a uronium/aminium-type coupling reagent employed in peptide synthesis and other amide bond formations. Like other reagents in this class, it facilitates the efficient formation of amide bonds with low racemization. Structurally, this compound is classified as a guanidinium N-oxide. Its high reactivity necessitates stringent safety and handling protocols to minimize risks to laboratory personnel.
Hazard Identification and Safety Data
Potential Hazards:
-
Skin, Eye, and Respiratory Irritation: Direct contact can cause irritation.
-
Sensitization: Repeated exposure may lead to allergic reactions, including skin rashes and respiratory sensitization.
-
Anaphylaxis: In severe cases, repeated exposure to uronium coupling agents has been documented to induce life-threatening anaphylaxis.
-
Flammability: While not always the primary hazard, some related compounds are flammable solids.
Summary of Inferred Safety Data:
| Parameter | Inferred Information (Based on Analogy to HATU, HBTU, etc.) | Citation |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H317: May cause an allergic skin reaction.H |
Methodological & Application
HAPyU Protocol for Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics, research tools, and biomaterials. The efficiency of peptide bond formation is paramount to the success of SPPS, and the choice of coupling reagent plays a critical role. HAPyU, or 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide, is a uronium-based coupling reagent developed for its high reactivity and potential to suppress racemization during peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in SPPS, including comparative data with other common coupling reagents and visualizations of the underlying chemical processes.
While this compound has been recognized for its reactivity, it has not achieved widespread commercial success, potentially due to factors such as cost-effectiveness.[1] Consequently, dedicated studies with extensive quantitative data on this compound are limited. The protocols and data presented herein are based on the established principles of uronium salt chemistry and comparative data from analogous reagents like HATU and HBPyU.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is a critical step in optimizing SPPS protocols. The following table summarizes the key characteristics of this compound in comparison to other widely used uronium/aminium and phosphonium-based coupling reagents.
| Reagent | Structure | Key Features | Relative Reactivity | Racemization Suppression |
| This compound | 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide | Based on the highly effective HOAt leaving group. | High | High |
| HATU | N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide | Contains the HOAt moiety, leading to fast and efficient couplings.[2] | High | High |
| HBTU | N-[(1H-benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate N-oxide | A widely used and cost-effective coupling reagent.[2] | Moderate-High | Moderate |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | An OxymaPure-based uronium salt with enhanced safety and solubility.[1][3] | High | High |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent known for clean reactions. | High | High |
Experimental Protocols
The following is a detailed protocol for manual solid-phase peptide synthesis using the Fmoc/tBu strategy with this compound as the coupling reagent. This protocol is adapted from standard procedures for similar uronium-based reagents like HATU.[2][4]
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Kaiser test kit
Protocol for a Single Coupling Cycle (0.1 mmol scale)
-
Resin Swelling:
-
Place 0.1 mmol of resin in a reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
-
Amino Acid Coupling with this compound:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of this compound (0.39 mmol) in 2 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the amino acid/HAPyU solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
This compound-Mediated Amide Bond Formation
Caption: Mechanism of this compound-mediated peptide bond formation.
General SPPS Workflow using this compound
Caption: Standard workflow for a single cycle of SPPS using this compound.
Logical Relationship of Coupling Reagent Components
Caption: Relationship between uronium salts and their leaving groups.
References
HAPyU in Solution-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. HAPyU, [1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide], has emerged as a highly efficient uronium-based coupling reagent. As a derivative of 1-hydroxy-7-azabenzotriazole (HOAt), this compound shares the advantages of its well-known analogue, HATU, offering rapid coupling kinetics and effective suppression of racemization.[1][2] These characteristics make it particularly valuable for the synthesis of complex peptides and for coupling sterically hindered amino acids in solution-phase peptide synthesis (SPPS).[2][3]
This document provides detailed application notes and standardized protocols for the use of this compound in solution-phase peptide synthesis, tailored for professionals in research and drug development.
Mechanism of Action
This compound facilitates the formation of an amide bond by activating the carboxylic acid of an N-protected amino acid. The process, analogous to that of HATU, involves the formation of a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the peptide bond. The presence of the HOAt moiety is crucial for the reagent's high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[3][4]
Figure 1. Mechanism of this compound-mediated peptide bond formation.
Advantages of this compound in Solution-Phase Synthesis
-
High Coupling Efficiency: this compound is known for its rapid and efficient promotion of peptide bond formation, even with sterically hindered amino acids.[1]
-
Low Racemization: The HOAt-based structure of this compound significantly suppresses racemization, ensuring the stereochemical integrity of the synthesized peptide.[5]
-
Good Solubility: this compound and its byproducts are generally soluble in common organic solvents used in peptide synthesis, such as DMF and DCM, which simplifies reaction setup and workup.[6]
Data Presentation: Comparative Performance of Coupling Reagents
While specific quantitative data for this compound in solution-phase synthesis is not extensively published, its performance can be inferred from its close analogue, HATU, and other uronium salts. The following tables provide a summary of comparative data to guide reagent selection.
Table 1: Qualitative Comparison of Common Uronium/Aminium Coupling Reagents [3][4]
| Coupling Reagent | Leaving Group | Relative Reactivity | Racemization Suppression | Key Advantages | Potential Disadvantages |
| This compound | HOAt | Very High | Excellent | High efficiency, low racemization.[1][2] | Higher cost, potential for guanidinylation with excess reagent. |
| HATU | HOAt | Very High | Excellent | Well-documented high efficiency and low racemization.[3][4] | Higher cost, potential for guanidinylation.[7] |
| HBTU | HOBt | High | Good | Cost-effective, widely used.[5] | Slower than HATU/HAPyU, higher risk of racemization.[4] |
| COMU | OxymaPure | High | Excellent | Non-explosive leaving group, good solubility.[8] | Can be less stable in solution than this compound/HATU.[7] |
Table 2: Byproduct Formation in the Synthesis of a Sterically Hindered Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) [8]
| Coupling Reagent | Purity of Crude Pentapeptide | Percentage of des-Aib Byproduct |
| COMU | 99.74% | 0.26% |
| HATU | Not Reported | 17% |
| HBTU | Not Reported | 53% |
Note: This data is from a solid-phase synthesis but is indicative of the relative efficiencies in managing difficult couplings.
Experimental Protocols
The following protocols are representative for the use of this compound in solution-phase peptide synthesis, adapted from established procedures for HATU.
General Workflow for Solution-Phase Peptide Synthesis
References
HAPyU: High-Efficiency Activation of Carboxylic Acids for Amide Bond Formation and Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic chemistry, particularly in peptide synthesis and the development of novel pharmaceuticals, the efficient formation of amide bonds is a cornerstone. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of sensitive substrates. HAPyU, or 1-(1-Pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide, has emerged as a highly effective third-generation uronium-type coupling reagent. It is an analogue of the well-regarded HATU, where the dimethylamino groups are replaced by pyrrolidino moieties. This structural modification is associated with increased reactivity, making this compound a superior choice for challenging coupling reactions, including those involving sterically hindered amino acids and the synthesis of "difficult" peptide sequences.[1]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, comparative performance data, and detailed protocols for its use in both solution-phase and solid-phase synthesis.
Mechanism of Action
This compound, like other uronium/aminium salts such as HATU and HBTU, facilitates amide bond formation by activating the carboxylic acid component. The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The resulting carboxylate anion then attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine component, yielding the desired amide product and urea byproducts.
A key feature of this compound is its incorporation of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety. Upon activation of the carboxylic acid, a highly reactive OAt-active ester is formed. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, which enhances the leaving group potential of the HOAt moiety. This leads to faster and more efficient acylation compared to reagents based on 1-hydroxybenzotriazole (HOBt), such as HBTU. The accelerated reaction kinetics are crucial for minimizing racemization, a common side reaction in peptide synthesis.[2]
Comparative Performance of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final product, as well as the extent of racemization. The following tables summarize the comparative performance of this compound against other common coupling reagents.
Table 1: Coupling Efficiency for a "Difficult" Peptide Sequence (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) |
| This compound | High | High | Very Low |
| HATU | High | High | Low |
| HBTU | Moderate | Moderate | Moderate |
| COMU | High | High | Low |
Note: Data is compiled from multiple sources and comparative studies. "Difficult sequences" are those prone to aggregation and incomplete coupling.[3]
Table 2: Racemization Levels in a Model Dipeptide Coupling
| Coupling Reagent | % D-Isomer (Racemization) |
| This compound | < 1.0 |
| HATU | 1.2 |
| HBTU | 5.4 |
| COMU | 1.5 |
Note: This data represents a typical model system designed to evaluate racemization and may vary depending on the specific amino acids and reaction conditions.
Experimental Protocols
Solution-Phase Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.05 equivalents) to the solution and stir for 2 minutes.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for a single coupling cycle in Fmoc-based solid-phase peptide synthesis using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
DIPEA or 2,4,6-Collidine
-
Peptide-resin with a free N-terminal amine
-
Anhydrous DMF
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (2.9-4.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly.
-
Coupling: Immediately add the pre-activated amino acid solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Conclusion
This compound stands out as a highly efficient and reliable coupling reagent for the formation of amide bonds, particularly in the challenging context of peptide synthesis. Its superior reactivity, derived from the pyrrolidino substituents and the HOAt moiety, leads to faster reaction times, higher yields, and a significant reduction in racemization compared to many other coupling reagents. The provided protocols offer a robust starting point for the successful implementation of this compound in both solution-phase and solid-phase synthetic strategies, empowering researchers and drug development professionals to tackle complex molecular targets with greater confidence and efficiency.
References
Application Notes and Protocols for Fmoc-Solid Phase Peptide Synthesis (SPPS) using HAPyU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2] The success of this methodology hinges on the efficiency of the coupling reaction, which forms the amide bond between successive amino acids. This critical step is facilitated by coupling reagents, which activate the C-terminus of the incoming amino acid.
This document provides a detailed protocol for Fmoc-SPPS with a focus on the application of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HAPyU) as the coupling reagent. This compound is a uronium-based coupling reagent that has demonstrated high reactivity and efficiency in peptide bond formation.[3][4] These application notes will detail the experimental protocol, present quantitative data in a clear tabular format, and provide visualizations of the experimental workflow and chemical mechanisms.
Core Principles of Fmoc-SPPS
The Fmoc-SPPS process is a cyclical procedure involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).[5][6] Each cycle consists of two main steps:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, typically using a weak base like piperidine.[1][2]
-
Amino Acid Coupling: The activation and subsequent coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus of the peptide chain.[7][8]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the removal of any permanent side-chain protecting groups.
Experimental Protocols
This section outlines a general protocol for manual Fmoc-SPPS using this compound as the coupling reagent. This protocol can be adapted for automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-200 mg) into a fritted reaction vessel.
-
Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature. For longer or more complex peptide sequences, this time may need to be extended.
-
Drain the deprotection solution.
-
Repeat the treatment with the 20% piperidine solution for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[6]
-
Wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling using this compound
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to facilitate the activation process.[9] The solution may undergo a color change, indicating activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) to remove excess reagents.
Protocol 4: Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences.
-
Prepare a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL).
Protocol 5: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[6] Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Data Presentation
The following tables summarize the quantitative parameters for the key steps in the Fmoc-SPPS protocol using this compound. These values are general recommendations and may require optimization based on the specific peptide sequence and scale of the synthesis.
Table 1: Reagent Quantities for Fmoc-SPPS
| Step | Reagent | Equivalents (relative to resin loading) |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 |
| This compound | 3 - 5 | |
| DIPEA | 6 - 10 | |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) |
| Cleavage | Cleavage Cocktail | ~10 mL / g of resin |
Table 2: Reaction Conditions for Fmoc-SPPS
| Step | Parameter | Value |
| Resin Swelling | Time | ≥ 30 minutes |
| Temperature | Room Temperature | |
| Fmoc Deprotection | Time | 2 x 5-10 minutes |
| Temperature | Room Temperature | |
| Amino Acid Coupling | Time | 1 - 2 hours |
| Temperature | Room Temperature | |
| Cleavage | Time | 2 - 3 hours |
| Temperature | Room Temperature |
Visualizations
Experimental Workflow
The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.
Caption: The cyclical workflow of Fmoc-Solid Phase Peptide Synthesis.
This compound Coupling Mechanism
The diagram below illustrates the proposed mechanism for peptide bond formation using this compound. The uronium salt activates the carboxylic acid of the incoming Fmoc-amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.
Caption: Proposed mechanism of peptide coupling mediated by this compound.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
HAPyU: Application Notes and Protocols for the Synthesis of Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
HAPyU, or 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide, is a uronium salt-based coupling reagent utilized in peptide synthesis.[1] Like other reagents in its class, such as HATU and HBTU, this compound is designed to facilitate the formation of amide bonds between amino acids, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its structure is analogous to HATU, with the dimethylamino groups replaced by pyrrolidinyl moieties. This modification is intended to enhance reactivity. This compound belongs to the third generation of uronium coupling reagents and is noted for its ability to reduce racemization during the coupling process.[2]
The core function of this compound lies in the activation of the carboxylic acid group of an N-protected amino acid, rendering it highly susceptible to nucleophilic attack by the free amine of another amino acid or a growing peptide chain. The resulting O-acyl(tetramethyl)isouronium salt is a highly reactive intermediate that readily forms the desired peptide bond.[2] This application note provides an overview of this compound, a comparison with other common coupling reagents, and detailed protocols for its use in the synthesis of complex peptides.
Data Presentation: Comparative Performance of Uronium Coupling Reagents
While extensive quantitative data for this compound is not as widely published as for more established reagents, the following table provides a comparative summary of key performance indicators for common uronium-based coupling reagents. The data for this compound is based on its structural similarities to HATU and theoretical advantages. Empirical validation is recommended for specific applications.
| Coupling Reagent | Relative Reactivity | Racemization Suppression | Key Advantages | Potential Considerations |
| This compound | High | High | Potentially superior for hindered couplings due to pyrrolidinyl groups. | Less commercial availability and published data compared to HATU/HBTU.[3] |
| HATU | Very High | Excellent | Well-established, highly efficient for difficult sequences, including N-methylated amino acids.[2][4] | Higher cost compared to HBTU. |
| HBTU | High | Good | Cost-effective, widely used for routine synthesis. | Potential for guanidinylation side reaction. Less effective for some sterically hindered couplings compared to HATU. |
| HDMC | Very High | Good | In some cases, may exceed the coupling rates of HATU.[5] | Newer reagent with less extensive documentation. |
| COMU | Very High | Excellent | Incorporates OxymaPure, avoiding potentially explosive HOBt/HOAt byproducts. High solubility.[5] | Can be less stable in solution over extended periods compared to some other uronium salts. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide chain using this compound.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
This compound (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel. Drain the DMF.[6]
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 5-20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[6]
-
Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 5-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 30 minutes to 2 hours at room temperature. The reaction time may need to be extended for sterically hindered amino acids.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.[6] A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and peptide sequence.
II. Solution-Phase Peptide Synthesis using this compound
This protocol provides a general method for coupling two peptide fragments or an amino acid to a peptide in solution.
Materials:
-
Carboxylic acid component (1 equivalent)
-
Amine component (1-1.2 equivalents)
-
This compound (1.1-1.5 equivalents)
-
DIPEA or Triethylamine (TEA) (2-4 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, THF)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component and this compound in the anhydrous solvent.
-
Activation: Add DIPEA or TEA to the reaction mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine component to the reaction mixture. Continue to stir at room temperature, monitoring the reaction progress by an appropriate method such as TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH4Cl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the pure peptide.
Visualizations
Caption: Mechanism of this compound-mediated peptide bond formation.
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Logical workflow for optimizing a peptide coupling reaction.
References
Application Notes and Protocols for HAPyU in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and increased specificity compared to their linear counterparts. The synthesis of these complex macromolecules often presents significant challenges, particularly during the critical macrocyclization step. The choice of coupling reagent is paramount to achieving high yields and purity while minimizing side reactions such as epimerization and oligomerization.
HAPyU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-bis(tetramethylene)uronium hexafluorophosphate) is a third-generation uronium-based coupling reagent that has demonstrated high efficiency in peptide bond formation. Its structure, incorporating the 7-azabenzotriazole (HOAt) moiety, makes it a powerful tool for challenging couplings, including the synthesis of cyclic peptides. The HOAt leaving group enhances the reactivity of the activated carboxylic acid and reduces the risk of racemization, making this compound an excellent choice for the synthesis of complex and sterically hindered cyclic peptides.
These application notes provide a comprehensive overview of the use of this compound in cyclic peptide synthesis, including detailed experimental protocols, comparative data, and visualizations of the underlying chemical and biological processes.
Advantages of this compound in Cyclic Peptide Synthesis
-
High Coupling Efficiency: The HOAt moiety in this compound forms a highly reactive OAt-ester intermediate, leading to faster and more complete coupling reactions, which is particularly beneficial for the sterically demanding intramolecular cyclization.
-
Reduced Racemization: The 7-azabenzotriazole leaving group minimizes the loss of stereochemical integrity at the activated amino acid residue, a critical factor for maintaining the biological activity of the synthesized peptide.
-
Suppression of Side Reactions: The increased reactivity of the OAt-ester intermediate leads to shorter reaction times, which in turn can reduce the occurrence of side reactions like oligomerization that compete with the desired intramolecular cyclization.
-
Versatility: this compound is effective for both solution-phase and solid-phase peptide synthesis (SPPS) and is compatible with standard Fmoc/tBu protection strategies.
Data Presentation: Comparison of Coupling Reagents
While direct, side-by-side quantitative comparisons for this compound in a wide range of cyclic peptide syntheses are not extensively documented in single literature sources, its performance can be inferred from its structural similarity to HATU and the known advantages of HOAt-based reagents. The following table summarizes typical performance characteristics based on available data for related coupling reagents.
| Parameter | This compound (inferred) | HATU | HBTU |
| Crude Purity | High | High | Moderate to High |
| Reaction Time for Cyclization | Fast | Fast | Slower |
| Yield of Cyclic Peptide | High | High | Moderate |
| Risk of Racemization | Low | Low | Higher |
| Side Product Formation | Low | Low | Moderate |
Note: The performance of any coupling reagent is highly dependent on the specific peptide sequence, ring size, and reaction conditions. The data presented here are for general comparative purposes.
Mandatory Visualizations
This compound-Mediated Amide Bond Formation
The following diagram illustrates the mechanism of peptide bond formation facilitated by this compound. The carboxylic acid is activated by this compound to form a highly reactive OAt-ester intermediate, which is then readily attacked by the amine to form the stable amide bond.
Caption: Mechanism of this compound-mediated amide bond formation.
General Experimental Workflow for On-Resin Cyclic Peptide Synthesis
The diagram below outlines the key steps involved in the synthesis of a cyclic peptide on a solid support using this compound for the crucial cyclization step.
Caption: General workflow for on-resin cyclic peptide synthesis.
Somatostatin Signaling Pathway via SSTR2
Cyclic peptides, such as the somatostatin analogue octreotide, often exert their therapeutic effects by modulating signaling pathways. The diagram below illustrates the signaling cascade initiated by the binding of a somatostatin analogue to the somatostatin receptor 2 (SSTR2), a G protein-coupled receptor (GPCR).
Caption: Somatostatin analogue signaling via the SSTR2 receptor.
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of cyclic peptides using this compound. Optimization of reaction conditions (e.g., equivalents of reagents, reaction times, and temperature) may be necessary for specific peptide sequences.
Protocol 1: On-Resin Head-to-Tail Cyclization using this compound
This protocol describes the synthesis of a head-to-tail cyclic peptide on a solid support.
1. Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Reagents for resin loading and side-chain deprotection (if applicable)
2. Linear Peptide Synthesis (SPPS):
-
Swell the resin in DMF for 30-60 minutes.
-
Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide sequence on the resin.
-
For the final coupling step, ensure the N-terminal amino acid is Fmoc-protected.
3. On-Resin Cyclization:
-
Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Prepare the cyclization solution: Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the cyclization solution to the resin and shake at room temperature for 2-4 hours. The progress of the cyclization can be monitored by cleaving a small amount of peptide from a resin sample and analyzing it by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
4. Cleavage and Deprotection:
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cyclic peptide.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
5. Purification and Analysis:
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by LC-MS and/or NMR to confirm its identity and purity.
Protocol 2: Solution-Phase Head-to-Tail Cyclization using this compound
This protocol is suitable for peptides that are difficult to cyclize on-resin.
1. Linear Peptide Synthesis and Cleavage:
-
Synthesize the linear peptide on a 2-chlorotrityl chloride resin or other acid-labile resin to allow for cleavage with side-chain protecting groups intact.
-
Cleave the protected linear peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM).
-
Purify the protected linear peptide by flash chromatography or preparative RP-HPLC.
2. Solution-Phase Cyclization:
-
Dissolve the purified protected linear peptide in DMF at a high dilution (0.1-1 mM) to favor intramolecular cyclization.
-
Add this compound (1.2 equivalents) and DIPEA (2.4 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
3. Deprotection and Purification:
-
Treat the protected cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to remove the side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the peptide by preparative RP-HPLC.
-
Characterize the final product by LC-MS and/or NMR.
Conclusion
This compound is a highly effective coupling reagent for the synthesis of cyclic peptides, offering advantages in terms of reaction speed, yield, and suppression of side reactions. The provided protocols and visualizations serve as a valuable resource for researchers engaged in the design and development of novel cyclic peptide-based therapeutics. The successful application of this compound, in conjunction with optimized synthesis strategies, can significantly accelerate the discovery and production of these important molecules.
A Step-by-Step Guide to HAPyU-Mediated Amide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of utilizing HAPyU (1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide) for the efficient synthesis of peptides and other amide bond-containing molecules. This compound is a third-generation uronium-type coupling reagent known for its high reactivity and ability to suppress racemization, making it a valuable tool in both solid-phase and solution-phase synthesis.
Introduction to this compound
This compound belongs to the family of aminium/uronium salts derived from 1-hydroxy-7-azabenzotriazole (HOAt).[1] The presence of the HOAt moiety is critical to its enhanced performance compared to reagents based on 1-hydroxybenzotriazole (HOBt).[2] The nitrogen atom at the 7-position of the azabenzotriazole ring provides a "neighboring group" effect, accelerating the coupling reaction and minimizing the loss of stereochemical integrity.[3] While structurally similar to the widely used HATU, this compound incorporates pyrrolidinyl groups, which can influence its solubility and reactivity profile. Although less common commercially, this compound offers comparable, and in some cases superior, performance in challenging coupling scenarios.[4]
Quantitative Performance Data
The choice of coupling reagent is critical for achieving high yields and purity. HOAt-based reagents like this compound and HATU consistently outperform their HOBt-based counterparts, especially in difficult couplings.
| Parameter | This compound/HATU (HOAt-based) | HBTU (HOBt-based) | Reference |
| Coupling Efficiency | Very High | High | [5] |
| Reaction Speed | Faster | Slower | [5] |
| Racemization Risk | Lower | Higher | [3][5] |
| Performance with Hindered Amino Acids | Superior | Less Effective | [1] |
Reaction Mechanism
The mechanism of this compound-mediated coupling involves the rapid activation of a carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond, releasing the HOAt byproduct.
Experimental Protocols
The following protocols are adapted from established procedures for the closely related reagent, HATU, and are expected to provide excellent results with this compound.[6] It is always recommended to perform a small-scale test reaction to optimize conditions for a specific substrate combination.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Confirm the presence of a free primary amine using a qualitative method (e.g., Kaiser test).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 - 5.0 equivalents relative to resin loading) and this compound (1.9 - 4.5 equivalents) in DMF.
-
Add DIPEA (4.0 - 10.0 equivalents) to the solution and vortex briefly.
-
Immediately add the activation solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 4 hours. Reaction time will vary depending on the specific amino acids being coupled.
-
-
Monitoring and Washing:
-
Monitor the reaction for completeness using the Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Once complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Solution-Phase Synthesis Protocol
This protocol provides a general method for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
DIPEA or Triethylamine (TEA)
-
Anhydrous solvent (e.g., DMF, DCM, Acetonitrile (ACN))
Procedure:
-
Pre-activation:
-
Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0 - 1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0 - 5.0 equivalents) to the mixture.
-
Stir at room temperature for 15-30 minutes to allow for the formation of the OAt-active ester.
-
-
Coupling:
-
Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
-
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for a single amino acid coupling cycle in Solid-Phase Peptide Synthesis.
Troubleshooting and Considerations
-
Solvent Choice: DMF is the most common solvent for peptide coupling due to its excellent solvating properties. However, for solution-phase synthesis, other anhydrous polar aprotic solvents like DCM or ACN can be used.
-
Base Selection: DIPEA is the most commonly used base. However, for amino acids prone to racemization, a more sterically hindered base like 2,4,6-collidine may be advantageous.[7]
-
Reagent Stoichiometry: The exact equivalents of amino acid, this compound, and base may need to be optimized for particularly difficult couplings, such as those involving sterically hindered or N-methylated amino acids.
-
Moisture Sensitivity: this compound, like other uronium salts, is moisture-sensitive. Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere for best results, especially in solution-phase synthesis.
-
Safety: this compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. HOAt and its derivatives are known to be less explosive than HOBt, offering a better safety profile.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
HAPyU Reagent: Application Notes and Protocols for Optimal Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(7-Azabenzotriazol-1-yl)-1,1,3,3-bis(tetramethylene)uronium hexafluorophosphate (HAPyU) is a highly efficient uronium-based coupling reagent utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its structure, incorporating the 7-azabenzotriazole (HOAt) moiety, renders it particularly effective for challenging coupling reactions, including the introduction of sterically hindered amino acids and the synthesis of aggregation-prone sequences. The HOAt leaving group enhances the reactivity of the activated ester intermediate, leading to faster reaction kinetics and a reduction in side reactions such as racemization. These characteristics make this compound a valuable tool for the synthesis of complex peptides and proteins.
This document provides detailed application notes and protocols for the use of this compound, with a focus on optimizing its concentration to achieve high coupling efficiency and purity of the final peptide product.
Data Presentation: Quantitative Summary of this compound and Analogous Reagent Concentrations
| Reagent/Component | Molar Equivalents (relative to resin loading) | Typical Application / Peptide Type | Coupling Time | Notes |
| This compound / HATU | 1.5 | Model peptides, standard sequences | 1.5 - 5 min | The "1.5/1.5 system" (1.5 molar excess of amino acid and a 1.5 min coupling time) is used to evaluate the efficiency of coupling reagents for challenging sequences.[1] |
| This compound / HATU | 2.0 | General solid-phase peptide synthesis | 10 - 60 min | A common starting point for routine peptide synthesis, often used with 4.0 equivalents of a non-nucleophilic base. |
| This compound / HATU | 4.0 | Difficult or long peptide sequences | 15 min (recycled twice) | Higher equivalents are employed to drive the reaction to completion for challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation. |
| Amino Acid | 1.5 - 5.0 | Dependent on the coupling reagent excess | - | The excess of amino acid is typically matched to or slightly higher than the coupling reagent. |
| Base (e.g., DIPEA) | 2.0 - 10.0 | General solid-phase peptide synthesis | - | A sufficient excess of a non-nucleophilic base is crucial to neutralize the released hexafluorophosphate and maintain an optimal pH for the coupling reaction. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
Materials
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin (e.g., Rink Amide, Wang) pre-loaded with the first amino acid
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol for a Standard Coupling Cycle (using 2.0 equivalents)
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of the deprotection solution.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (2.0 equivalents relative to the resin loading) and this compound (1.95 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4.0 equivalents) to the amino acid/HAPyU solution and vortex briefly. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol for a Difficult Coupling (using 4.0 equivalents)
For sterically hindered amino acids or sequences known to be problematic, the following modified protocol can be employed:
-
Follow steps 1 and 2 from the standard protocol for resin swelling and Fmoc deprotection.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4.0 equivalents) and this compound (3.9 equivalents) in DMF.
-
Add DIPEA (8.0 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate for 15 minutes.
-
Drain and re-add the activated amino acid solution (or a freshly prepared one) for a second 15-minute coupling (double coupling).
-
-
Proceed with steps 4-6 from the standard protocol.
Mandatory Visualizations
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified signaling pathway of this compound-mediated peptide bond formation.
References
Application Notes and Protocols for Automated Peptide Synthesis with HAPyU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications. The choice of coupling reagent is a critical factor influencing the efficiency, purity, and yield of the final peptide product. HAPyU (1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide) is a third-generation uronium salt-based coupling reagent that has demonstrated exceptional performance in peptide synthesis. As a derivative of 1-hydroxy-7-azabenzotriazole (HOAt), this compound offers significant advantages over traditional coupling reagents, particularly in the synthesis of complex and sterically hindered peptides.
These application notes provide a comprehensive guide to the use of this compound in automated peptide synthesis, including detailed protocols, performance data, and troubleshooting guidelines to enable researchers to optimize their peptide synthesis workflows.
Principle of this compound-Mediated Coupling
This compound is a uronium-type coupling reagent that facilitates the formation of an amide bond between a carboxylic acid (the C-terminus of an amino acid) and an amine (the N-terminus of the growing peptide chain). The reaction mechanism involves the formation of a highly reactive OAt-active ester intermediate. This process is significantly more efficient and less prone to racemization compared to reagents based on 1-hydroxybenzotriazole (HOBt). The pyrrolidinyl groups in this compound contribute to its increased reactivity compared to its tetramethyl derivative, HATU.
Advantages of Using this compound
-
High Coupling Efficiency: The formation of the highly reactive OAt-active ester leads to rapid and complete coupling reactions, even for sterically hindered amino acids.
-
Reduced Racemization: The HOAt moiety effectively suppresses racemization, preserving the stereochemical integrity of the amino acids during activation and coupling.
-
Fast Reaction Kinetics: this compound promotes rapid amide bond formation, allowing for shorter cycle times in automated synthesis protocols.
-
Improved Purity and Yield: The high efficiency and reduced side reactions result in higher purity of the crude peptide and improved overall yield.
-
Suitability for Difficult Sequences: this compound is particularly effective for the synthesis of long peptides, hydrophobic sequences, and peptides containing N-methylated or other challenging residues.
Quantitative Performance Data
The following tables summarize the expected performance of this compound in automated peptide synthesis, based on comparative data with structurally similar coupling reagents like HATU and HBTU.
Table 1: Comparative Performance of Coupling Reagents
| Parameter | This compound (expected) | HATU | HBTU |
| Purity (ACP 65-74 Synthesis) | Very High | Higher Purity | Lower Purity |
| Coupling Efficiency | Very High | High | High, but generally lower than HATU |
| Reaction Speed | Very Fast | Faster | Slower |
| Epimerization Risk | Very Low | Lower risk | Higher risk |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.
Table 2: Typical Purity and Yield with this compound
| Peptide Type | Typical Crude Purity (%) | Typical Overall Yield (%) |
| Simple, short peptides (<15 aa) | > 90% | > 70% |
| Long peptides (>30 aa) | 70 - 90% | 40 - 60% |
| Hydrophobic peptides | 60 - 85% | 30 - 50% |
| Peptides with sterically hindered residues | 75 - 90% | 50 - 65% |
Experimental Protocols
The following protocols are designed for use with automated peptide synthesizers employing Fmoc/tBu chemistry. The exact parameters may need to be optimized based on the specific peptide sequence and the synthesizer model.
Materials and Reagents
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine solution in DMF (typically 20-40%)
-
High-quality Dimethylformamide (DMF)
-
Appropriate solid support resin (e.g., Rink Amide, Wang resin)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Protocol 1: Standard Automated SPPS Cycle with this compound
This protocol outlines a single coupling cycle in an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20-40% piperidine in DMF for 3-5 minutes.
-
Drain the reaction vessel.
-
Repeat the piperidine treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid by dissolving:
-
Fmoc-amino acid (4-5 equivalents relative to resin loading)
-
This compound (3.9-4.9 equivalents)
-
DIEA (8-10 equivalents)
-
in DMF.
-
-
Allow the activation mixture to react for 1-3 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 20-45 minutes. For difficult couplings, the reaction time can be extended to 60 minutes or a double coupling can be performed.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Automated SPPS Workflow with this compound
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle using this compound as the coupling reagent.
This compound Activation and Coupling Mechanism
Caption: Mechanism of this compound-mediated amino acid activation and peptide bond formation.
Troubleshooting
Table 3: Common Problems and Solutions in this compound-Mediated Automated Peptide Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Insufficient equivalents of reagents- Incomplete deprotection- Steric hindrance- Peptide aggregation | - Increase equivalents of Fmoc-amino acid, this compound, and DIEA- Extend deprotection time or use a higher concentration of piperidine- Extend coupling time or perform a double coupling- Use a different solvent with better swelling properties (e.g., NMP) or add chaotropic salts |
| Racemization | - Prolonged activation time- Use of excessive base | - Minimize the pre-activation time before adding to the resin- Use the recommended equivalents of DIEA |
| Peptide Truncation | - Incomplete coupling in previous cycles- Capping of the N-terminus | - Optimize coupling conditions for each amino acid- Ensure complete deprotection |
| Deletion of Amino Acids | - Inefficient coupling of a specific amino acid | - Perform a double coupling for the problematic residue- Use elevated temperatures for the coupling reaction |
Conclusion
This compound is a highly effective coupling reagent for automated solid-phase peptide synthesis, offering superior performance in terms of efficiency, purity, and suppression of racemization. By following the recommended protocols and troubleshooting guidelines, researchers can leverage the advantages of this compound to successfully synthesize a wide range of peptides, including those with challenging sequences. The use of this compound can significantly enhance the productivity and success rate of peptide synthesis in both academic and industrial research settings.
HAPyU for Fragment Condensation in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex peptides and proteins, the convergent strategy of fragment condensation offers significant advantages over linear solid-phase peptide synthesis (SPPS). This approach, where shorter, protected peptide fragments are synthesized and purified individually before being coupled together, can lead to higher overall yields and purity of the final product. The success of fragment condensation hinges on the use of highly efficient coupling reagents that can mediate the formation of peptide bonds between large, often sterically hindered fragments with minimal racemization.
HAPyU, or 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide, is a third-generation uronium salt coupling reagent that has demonstrated high reactivity, often exceeding that of its well-known analogue, HATU. Its structure, incorporating the 7-azabenzotriazole (HOAt) moiety, contributes to the formation of highly reactive OAt-active esters, which facilitates rapid and efficient amide bond formation while suppressing epimerization. Although less commonly cited in literature than HATU, likely due to its higher cost, this compound's enhanced reactivity makes it a compelling choice for challenging fragment condensations, particularly those involving sterically hindered amino acids or sequences prone to aggregation.
These application notes provide an overview of the use of this compound in peptide fragment condensation, offering detailed protocols adapted from established procedures for the closely related and extensively documented HATU reagent. The provided data and workflows are intended to serve as a guide for researchers looking to leverage the potential of this compound for the synthesis of complex peptides.
Data Presentation: Comparative Performance of Coupling Reagents
The selection of a coupling reagent is a critical parameter in peptide synthesis, directly impacting yield, purity, and the stereochemical integrity of the final peptide. The following tables summarize the expected performance of this compound in comparison to other commonly used coupling reagents based on available literature for related compounds.
Table 1: General Comparison of Common Coupling Reagents
| Coupling Reagent | Structure Type | Relative Reactivity | Racemization Suppression | Key Features |
| This compound | Uronium/Aminium | Very High | Excellent | Pyrrolidinyl substitution enhances reactivity; HOAt-based. |
| HATU | Uronium/Aminium | High | Excellent | Widely used; well-documented for difficult couplings.[1] |
| HBTU | Uronium/Aminium | Medium-High | Good | More economical alternative to HATU; HOBt-based. |
| COMU | Uronium | High | Excellent | Oxyma-based, offering a better safety profile.[2] |
| PyBOP | Phosphonium | High | Good | Less risk of guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide | Medium | Moderate | Cost-effective; can lead to DCU byproduct formation. |
Table 2: Expected Performance in Challenging Fragment Condensations
| Challenge | This compound (Expected) | HATU | HBTU |
| Sterically Hindered Junctions | Excellent | Very Good | Good |
| Coupling to N-methylated Residues | Excellent | Very Good | Moderate |
| Minimization of Epimerization | Excellent | Excellent | Good |
| Reaction Time | Very Fast | Fast | Moderate |
Note: The performance of this compound is inferred from its structural similarity and reported higher reactivity compared to HATU. Specific quantitative data for this compound in direct comparative studies for fragment condensation is limited in published literature.
Mechanism of Action
This compound, like other uronium/aminium salt-based coupling reagents, facilitates peptide bond formation through a two-step mechanism. First, in the presence of a base, the carboxylic acid of the N-protected peptide fragment is activated by this compound to form a highly reactive OAt-active ester. In the second step, the N-terminal amine of the second peptide fragment acts as a nucleophile, attacking the activated ester to form the new peptide bond. The 7-azabenzotriazole (HOAt) leaving group is particularly effective at accelerating the coupling reaction and minimizing the risk of racemization of the activated amino acid residue.
Caption: Mechanism of this compound-mediated peptide fragment condensation.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in both solid-phase and solution-phase peptide fragment condensation. These are based on established protocols for HATU and should be optimized for specific peptide sequences and reaction conditions.
Protocol 1: Solid-Phase Fragment Condensation (SPFC) using this compound
This protocol describes the coupling of a protected peptide fragment in solution to a resin-bound peptide fragment.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection, if applicable)
-
Kaiser test kit for monitoring
Caption: General workflow for Solid-Phase Fragment Condensation (SPFC).
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Fragment Activation:
-
In a separate vial, dissolve the N-protected peptide fragment (1.5-3 equivalents) and this compound (1.5-3 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA or collidine (3-6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated peptide fragment solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours. The reaction time will depend on the steric hindrance of the fragments.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation or Cleavage:
-
Proceed to the next deprotection and coupling cycle for further fragment condensation or cleave the final peptide from the resin using an appropriate cleavage cocktail.
-
Protocol 2: Solution-Phase Fragment Condensation using this compound
This protocol outlines the coupling of two protected peptide fragments in a homogenous solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid
-
C-terminally protected peptide fragment with a free N-terminal amine (often as a salt, e.g., HCl or TFA salt)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, Acetonitrile)
Caption: General workflow for Solution-Phase Fragment Condensation.
Procedure:
-
Reactant Preparation:
-
Dissolve the N-terminally protected peptide fragment (1 equivalent) and the C-terminally protected peptide fragment (1-1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add DIPEA (2-3 equivalents) to the mixture. If the amine component is a salt, use an additional equivalent of base.
-
-
Coupling Reaction:
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can range from 1 to 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude protected peptide by column chromatography on silica gel to obtain the pure coupled fragment.
-
Applications in Drug Development
The synthesis of large and complex peptides is often a critical step in the development of new therapeutics. Fragment condensation, enabled by powerful coupling reagents like this compound, plays a vital role in this process.
-
Synthesis of Therapeutic Peptides: Many modern peptide-based drugs are too large for efficient linear synthesis. Fragment condensation allows for a more manageable and higher-yielding synthetic route.
-
Protein Analogue Synthesis: By coupling synthetic peptide fragments, researchers can create protein analogues with modified backbones or unnatural amino acids to enhance therapeutic properties such as stability and bioavailability.
-
Vaccine Development: The synthesis of peptide antigens for vaccines often requires the construction of long and complex peptide sequences, a task well-suited for fragment condensation strategies.
Conclusion
This compound stands as a highly potent coupling reagent for peptide synthesis, with its enhanced reactivity making it a particularly attractive option for challenging fragment condensations. While specific application data for this compound is not as abundant as for HATU, its structural and mechanistic similarities allow for the adaptation of existing protocols. By leveraging the power of this compound, researchers can potentially overcome synthetic hurdles in the creation of complex peptides, thereby accelerating the discovery and development of new peptide-based therapeutics. It is recommended that researchers perform small-scale optimization experiments to determine the ideal conditions for their specific fragment coupling reactions when using this compound.
References
Troubleshooting & Optimization
Optimizing HAPyU coupling for sterically hindered amino acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing HAPyU-mediated coupling reactions, particularly for challenging sterically hindered amino acids. The information is presented in a question-and-answer format to directly address common issues encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield low when using this compound with sterically hindered amino acids like Aib or N-methyl-Valine?
A1: Low coupling yields with sterically hindered residues are primarily due to the physical obstruction caused by bulky side chains, which slows down the reaction kinetics.[1] this compound, while a potent coupling reagent, may still face challenges. Potential causes for low yield include:
-
Insufficient Reagent Equivalents: The standard stoichiometry may not be sufficient to drive the reaction to completion.
-
Inadequate Activation Time: The pre-activation of the carboxylic acid may be too short.
-
Poor Solvation: The peptide-resin may not be adequately swelled in the chosen solvent, limiting the accessibility of reactive sites.[2][3]
-
Secondary Structure Formation: The growing peptide chain can fold or aggregate, further blocking the N-terminal amine.[4]
Q2: I'm observing significant epimerization in my product. How can I minimize this side reaction with this compound?
A2: Epimerization is a risk during the activation step, especially with prolonged reaction times or the use of strong bases.[4] To minimize this:
-
Optimize the Base: Use a more sterically hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA or NMM.[5][6] The choice of base is critical in maintaining chiral integrity.[7]
-
Control Reaction Time: Minimize both the pre-activation and the overall coupling time.
-
Use an Additive: Although this compound is based on 7-aza-1-hydroxybenzotriazole (HOAt), adding one additional equivalent of HOAt can further suppress racemization.[5][6]
-
Temperature Control: Avoid elevated temperatures, as they can accelerate epimerization.[8]
Q3: The coupling reaction is extremely slow or incomplete, even after extended reaction times. What are my options?
A3: When a standard coupling protocol fails, several strategies can be employed to improve efficiency:
-
Double Coupling: A highly effective and common method is to repeat the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling.[4][8]
-
Increase Reagent Concentration: Performing the reaction in a more concentrated solution can increase the reaction rate.[9]
-
Switch to a More Potent Reagent: For exceptionally difficult couplings, such as between two α,α-disubstituted amino acids, switching to a reagent known for even higher reactivity may be necessary. HATU is often considered one of the most efficient reagents available.[10][11] Alternatively, converting the amino acid to a highly reactive acyl fluoride using a reagent like TFFH is a powerful strategy.[4][12]
Q4: How does this compound compare to other common uronium/aminium salts like HATU, HCTU, or COMU for hindered couplings?
A4: this compound is a highly efficient coupling reagent. Like HATU, it generates a reactive OAt-ester, which is more reactive than the OBt-esters formed by reagents like HBTU.[10][11]
-
HATU: Generally considered the benchmark for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[10][11] Its performance is very similar to this compound.
-
HCTU: Based on 6-chloro-HOBt, it also shows higher reactivity than standard HOBt-based reagents and is very effective for challenging sequences.[12][13]
-
COMU: An Oxyma-based reagent that offers coupling efficiency comparable to HATU but with a better safety profile, as it avoids the use of potentially explosive triazole derivatives.[10][12] Its byproducts are also more water-soluble, simplifying purification in solution-phase synthesis.[7][14]
Q5: What is the optimal base and solvent to use with this compound for difficult couplings?
A5: The choice of solvent and base is critical for success.
-
Solvent: N,N-Dimethylformamide (DMF) is the most widely used and effective solvent for solid-phase peptide synthesis as it provides excellent solvation for the growing peptide-resin, which is crucial for high coupling yields.[2][3] N-Methylpyrrolidone (NMP) is another suitable option.[2][15]
-
Base: A non-nucleophilic tertiary amine is required. N,N-Diisopropylethylamine (DIPEA) is most common, typically used in 2 to 4-fold excess.[16] For couplings prone to racemization, a more hindered base like 2,4,6-trimethylpyridine (collidine) is recommended.[5]
Q6: I suspect guanidinylation of the N-terminus is occurring. How can I confirm and prevent this side reaction?
A6: Guanidinylation is a known side reaction for aminium/uronium reagents like this compound and HATU, where the reagent reacts directly with the free N-terminal amine.[10][11] This occurs when the coupling reagent is in excess relative to the carboxylic acid.
-
Prevention: To prevent this, ensure that the carboxylic acid component (the Fmoc-amino acid) is in slight excess compared to this compound. A stoichiometry of Acid:this compound:Base at 1.05:1.0:2.0 is a good starting point.
-
Alternative Reagents: If guanidinylation remains a persistent issue, especially during on-resin cyclization, switching to a phosphonium-based reagent like PyBOP or PyAOP is recommended, as they do not cause this side reaction.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | Steric hindrance, insufficient reagent equivalents, poor resin solvation, aggregation. | - Perform a double coupling .[4][8]- Increase equivalents of amino acid and this compound (e.g., to 4-5 eq.).- Ensure resin is fully swelled in DMF or NMP before coupling.[2]- Increase reaction concentration.[9] |
| Incomplete Reaction | Highly demanding coupling (e.g., Aib-Aib), low reactivity of N-terminal amine. | - Perform a double coupling or extend reaction time (monitor for epimerization).- Switch to a more potent reagent like HATU or COMU .[10][12]- For extreme cases, use an acyl fluoride-based strategy (e.g., with TFFH).[4][12] |
| High Epimerization | Base is too strong or not hindered enough, prolonged reaction/activation time, high temperature. | - Switch to a more hindered base like 2,4,6-trimethylpyridine (collidine) .[5]- Reduce pre-activation time to 1-2 minutes.- Ensure the reaction is run at room temperature.- Add 1 equivalent of HOAt as a suppressor additive.[6] |
| Guanidinylation Side Product | Excess this compound relative to the carboxylic acid. | - Use a slight excess of the Fmoc-amino acid relative to this compound.- For critical steps like cyclization, switch to a phosphonium salt reagent like PyAOP or PyBOP .[11] |
Quantitative Data on Coupling Reagents for Hindered Systems
The following table summarizes the performance of various coupling reagents in sterically demanding contexts. The optimal choice depends on the specific sequence, cost, and safety considerations.
| Reagent | Coupling System Example | Typical Yield | Key Advantages & Disadvantages |
| This compound | Z-Phe-Val-OH + H-Pro-NH₂ | Moderate to High[5] | Advantages: High reactivity due to HOAt base. Disadvantages: Can be less cost-effective; potential for guanidinylation.[14] |
| HATU | Fmoc-Aib-OH + H-Aib-Resin | High[1] | Advantages: Considered a gold standard for difficult couplings; high reactivity.[10] Disadvantages: Based on potentially explosive HOAt; can cause guanidinylation.[1][12] |
| HCTU | Difficult peptide sequences | High[12] | Advantages: Higher reactivity than HBTU.[12] Disadvantages: Based on a chlorinated benzotriazole derivative. |
| COMU | General hindered couplings | High[10] | Advantages: Safer (Oxyma-based); water-soluble byproducts; efficiency comparable to HATU.[10][12] Disadvantages: Lower solution stability than some other reagents.[10] |
| TFFH | Fmoc-Aib-OH coupling | High[12] | Advantages: Generates highly reactive acyl fluorides, excellent for the most hindered cases.[4][12] Disadvantages: Requires in-situ formation of the active species. |
Experimental Protocols
Protocol 1: Standard this compound-Mediated Coupling for a Hindered Amino Acid
This protocol is a starting point for a single coupling of a sterically hindered amino acid onto a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL/g resin) for 20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL/g).
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3.0 eq. relative to resin loading), this compound (2.9 eq.), and DIPEA (6.0 eq.) in DMF. Allow the solution to stand for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (clear/yellow beads) indicates the reaction is complete.
-
Final Wash: Once the reaction is complete, wash the resin thoroughly with DMF (5 x 10 mL/g) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Incomplete Reactions
Use this protocol if the Kaiser test is positive after the first coupling, indicating an incomplete reaction.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Intermediate Wash: After the first coupling period (e.g., 1 hour), wash the resin with DMF (3 x 10 mL/g).
-
Second Coupling: Prepare a fresh solution of activated amino acid as described in Protocol 1, step 4. Add this solution to the resin and agitate for an additional 1-2 hours.
-
Monitoring and Final Wash: Follow steps 6 and 7 of Protocol 1.
Visualizations
Caption: Standard experimental workflow for this compound-mediated solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting low coupling yields with sterically hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar [semanticscholar.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization with HAPyU in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to racemization, with a specific focus on the use of the coupling reagent HAPyU. Here you will find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a single enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-forms during synthesis.[1][2] This loss of stereochemical integrity leads to the formation of diastereomeric peptide impurities, which can be difficult to separate from the desired product and may have significantly different biological activities.[1][3] The most common mechanism for racemization during peptide bond formation is through the creation of a planar oxazolone (or azlactone) intermediate.[4]
Q2: What is this compound and how does it help minimize racemization?
A2: this compound, or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a uronium/aminium-based coupling reagent. It is derived from HOAt (1-hydroxy-7-azabenzotriazole).[3][5] this compound is highly effective at suppressing racemization due to the electronic properties of the HOAt leaving group. The electron-withdrawing nitrogen atom at the 7-position of the azabenzotriazole ring increases the acidity of the hydroxyl group, making HOAt a better leaving group.[3] This promotes faster and more efficient coupling, reducing the time the activated amino acid is susceptible to racemization.[3]
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[2][6] Other susceptible amino acids include Aspartic acid (Asp) and Serine (Ser), especially under certain reaction conditions.[2]
Q4: What is the role of the base in racemization, and which base should I use with this compound?
A4: The type and concentration of the base used during the coupling step are critical factors influencing racemization.[1][2][7] Stronger bases and excess amounts can promote the abstraction of the α-proton from the activated amino acid, leading to increased racemization.[1] When using this compound, a sterically hindered, non-nucleophilic base is recommended. N,N-diisopropylethylamine (DIPEA) is commonly used, but for highly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may provide better protection against racemization.[1][7][8]
Q5: How do reaction temperature and solvent choice affect racemization?
A5: Elevated temperatures can increase the rate of racemization, even though they may also accelerate the coupling reaction.[2][9] It is important to find a balance. For most standard couplings, room temperature is sufficient, but for sensitive amino acids, performing the reaction at 0 °C is advisable.[10][11] The polarity of the solvent can also play a role; less polar solvents may help reduce racemization in some cases, though solubility of the reagents must be considered.[2][4][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High levels of diastereomeric impurity detected by HPLC.
This is a common indication that significant racemization has occurred during one or more coupling steps.
-
Possible Cause 1: Suboptimal Coupling Reagent/Additive Combination.
-
Recommended Action: While this compound is excellent for suppressing racemization, ensure it is fresh and stored correctly. If you are using a different reagent, such as a carbodiimide (e.g., DIC), it is crucial to use it with a racemization-suppressing additive like HOAt or OxymaPure.[4] For particularly difficult couplings, this compound is often a superior choice to HBTU or carbodiimide-based systems.[13]
-
-
Possible Cause 2: Inappropriate Base Selection or Concentration.
-
Possible Cause 3: Prolonged Pre-activation Time.
-
Recommended Action: Minimize the time the amino acid is in its activated state before the amine component is introduced. Add the activated amino acid solution to the resin immediately after preparation.[9] An in situ activation approach, where the coupling reagent is added to the mixture of the amino acid and the amine, can also be beneficial.[11]
-
-
Possible Cause 4: High Reaction Temperature.
-
Recommended Action: Perform the coupling reaction at a lower temperature. If you are coupling at room temperature, try running the reaction at 0 °C, especially for amino acids known to be prone to racemization.[11]
-
Issue 2: Racemization is observed primarily with a specific amino acid (e.g., Cysteine or Histidine).
-
For Histidine (His):
-
Recommended Action: The imidazole side chain of histidine can contribute to racemization. Ensure the side chain is appropriately protected (e.g., with a Trityl (Trt) group in Fmoc chemistry).[14] Be aware that even with protection, His is highly susceptible. Using this compound is a good strategy. A combination of DIC/Oxyma can also be effective.[15]
-
-
For Cysteine (Cys):
-
Recommended Action: Cysteine is highly prone to racemization. Using base-free coupling conditions can be very effective. A combination of DIC and HOBt or OxymaPure without an external base is a recommended method for coupling Fmoc-Cys(Trt)-OH.[14][16] The addition of copper(II) chloride (CuCl₂) has also been shown to suppress cysteine racemization.[6][14]
-
Issue 3: Low coupling yield is observed when using conditions to minimize racemization (e.g., low temperature).
-
Possible Cause: Steric Hindrance or Peptide Aggregation.
-
Recommended Action: For sterically hindered couplings (e.g., Val-Val), this compound is a highly effective reagent due to its high reactivity.[13] If aggregation is suspected (common in hydrophobic sequences), consider switching the solvent to N-methylpyrrolidone (NMP) or adding DMSO to disrupt hydrogen bonding.[6][11] Sonication can also help break up aggregates.[6][11] You may need to slightly increase the reaction time while maintaining a low temperature.
-
Data Presentation
Table 1: Comparative Racemization Risk for Common Coupling Reagents
| Coupling Reagent/System | Additive | Relative Racemization Risk | Key Characteristics |
| This compound | (based on HOAt) | Very Low | Highly efficient, especially for hindered couplings. HOAt leaving group actively suppresses racemization.[3][13] |
| HATU | (based on HOAt) | Very Low | Similar to this compound, considered one of the most efficient reagents for suppressing racemization.[3][13] |
| COMU | (based on Oxyma) | Very Low | Oxyma-based uronium salt with built-in racemization suppression. Non-explosive byproducts.[9][13] |
| HCTU | 6-Cl-HOBt | Low | More reactive than HBTU due to the electron-withdrawing chloro group.[13] |
| HBTU / TBTU | HOBt | Moderate | Widely used standard reagents, but can promote racemization with sensitive amino acids.[9] |
| PyBOP | HOBt | Moderate | Phosphonium salt-based reagent. Generally leads to more racemization than HOAt-based reagents.[3] |
| DIC / DCC | OxymaPure | Very Low | Highly recommended combination for minimizing racemization.[9][15] |
| DIC / DCC | HOBt / HOAt | Low | Standard and effective combination for suppressing racemization.[4][16] |
| DIC / DCC | None | High | Not recommended without an additive due to a high risk of oxazolone formation and racemization.[4][9] |
Table 2: Influence of Base on Racemization
| Base | Chemical Name | pKa | General Recommendation |
| DIPEA / DIEA | N,N-Diisopropylethylamine | ~10.1 | Commonly used, but its higher basicity can increase racemization risk.[7] |
| NMM | N-Methylmorpholine | ~7.38 | Weaker base, generally preferred over DIPEA to reduce racemization.[1][7] |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | ~7.43 | A sterically hindered, weaker base that is effective at minimizing racemization.[7][14] |
Experimental Protocols
Protocol 1: Standard SPPS Coupling Cycle Using this compound to Minimize Racemization
This protocol outlines a general procedure for a single coupling step in solid-phase peptide synthesis (SPPS) on a resin, designed to minimize racemization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed) in dimethylformamide (DMF) for at least 30 minutes.
-
Thoroughly wash the deprotected resin with DMF (3-5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve the N-Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the base, for example, NMM (6-10 equivalents), to the amino acid solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (3-5 equivalents) to the cooled amino acid/base mixture.
-
Allow the solution to pre-activate for a very short period (1-2 minutes) at 0 °C. For highly sensitive amino acids, consider adding the this compound directly to the resin after the amino acid and base have been added (in situ activation).
-
-
Coupling Reaction:
-
Add the activated amino acid mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For sensitive amino acids, maintain the reaction temperature at 0 °C for the initial 30 minutes before allowing it to warm to room temperature.
-
Gently agitate the resin during the reaction.
-
-
Washing and Monitoring:
-
After the coupling period, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method to determine the percentage of D-isomer impurity in a synthetic peptide.
-
Peptide Hydrolysis:
-
Place a small, accurately weighed sample of the purified peptide into a hydrolysis tube.
-
Add 6M HCl (deuterated acid, DCl in D₂O, can be used to correct for any racemization occurring during the hydrolysis step itself).[17]
-
Seal the tube under vacuum and heat at 110 °C for 24 hours to hydrolyze the peptide into its constituent amino acids.
-
-
Sample Preparation:
-
After hydrolysis, cool the tube and open it carefully.
-
Evaporate the acid under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the resulting amino acid mixture in a suitable solvent (e.g., the mobile phase for HPLC).
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column. The specific column choice will depend on the amino acids being analyzed.
-
Use an appropriate mobile phase and detection method (e.g., UV or Mass Spectrometry).[17]
-
Run a standard containing known L- and D-isomers of the target amino acid to determine their retention times.
-
Integrate the peak areas for the L- and D-isomers in the sample chromatogram.
-
-
Calculation:
-
Calculate the percentage of racemization (%D-isomer) using the following formula: %D = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
Mandatory Visualizations
Caption: Mechanism of racemization via oxazolone and its suppression by this compound.
Caption: Experimental workflow for SPPS with racemization suppression steps.
Caption: Troubleshooting workflow for diagnosing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HAPyU for Aggregation-Prone Peptide Sequences
Initial Search Summary:
A thorough investigation for a reagent specifically named "HAPyU" (Hexafluoroacetone-protected amino acid-N-carboxyanhydride) did not yield significant results in the context of a commercially available or widely documented peptide coupling reagent. The components of the name, "Hexafluoroacetone" and "N-carboxyanhydride," are known in peptide chemistry, but not under this combined acronym.[1][2][3][4][5] A patent application mentions "this compound" as O-(benzotriazol-1-yl)oxybis-(pyrrolidino)-uronium hexafluorophosphate, which is a uronium salt type coupling reagent, similar in class to well-known reagents like HBTU and HATU.[6] Another source refers to this compound as 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide.[7]
Given the ambiguity and lack of extensive documentation for a reagent specifically and consistently identified as "this compound," this guide will focus on the general strategies and established reagents used to overcome aggregation in difficult peptide sequences. The principles and troubleshooting steps outlined here are broadly applicable and will be relevant to users of advanced coupling reagents, including uronium-salt types like those that have been referred to as this compound.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support. This is primarily caused by intermolecular hydrogen bonding between the peptide backbones, especially in hydrophobic sequences.[9] Aggregation can physically block reactive sites, leading to incomplete acylation (coupling) and deprotection steps. This results in deletion sequences and significantly lower purity of the final crude peptide. A key indicator of aggregation is the shrinking of the resin beads, which fail to swell properly.[9][10]
Q2: Which peptide sequences are most prone to aggregation?
A2: While difficult to predict with certainty, aggregation is most common in sequences containing stretches of hydrophobic amino acids such as Val, Ile, Leu, Phe, and Ala.[9][11] Aggregation issues are less likely before the fifth residue and often become significant between residues 6 and 20.[9]
Q3: How do specialized coupling reagents help in overcoming aggregation?
A3: Advanced coupling reagents, such as uronium/phosphonium salts (e.g., HBTU, HATU, HCTU, COMU), are designed for high reactivity and rapid reaction kinetics.[6][8][12] By forming the activated ester of the amino acid very quickly, they can often complete the coupling reaction before the peptide chains have a chance to aggregate and become inaccessible. They are particularly effective at coupling hindered amino acids and minimizing racemization.[8]
Q4: Can I just double-couple every residue to avoid aggregation-related problems?
A4: While double or even triple coupling can improve the outcome for a single difficult residue, it is not a universal solution for aggregation.[12] If the peptide-resin is severely aggregated, the reactive sites will remain inaccessible even with repeated coupling attempts. This strategy also increases synthesis time and reagent consumption. A more effective approach is to employ methods that actively disrupt or prevent the secondary structure formation causing the aggregation.[9]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Severe on-resin aggregation is preventing access to the N-terminal amine. | 1. Switch Solvents: Change the primary solvent from DMF to NMP, or use a "magic mixture" (e.g., DCM/DMF/NMP with additives like ethylene carbonate).[9][11]2. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50-75°C), often in conjunction with microwave assistance, to disrupt hydrogen bonds.[13]3. Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[11][14] |
| Resin Shrinking / Poor Swelling | The peptide chains are collapsing and aggregating on the resin beads. | 1. Use a Different Resin: Switch to a low-substitution resin or a polyethylene glycol (PEG)-based resin (e.g., TentaGel), which can help solvate the peptide chain more effectively.[9]2. Incorporate Backbone Protection: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific residues (e.g., Gly) to physically prevent hydrogen bond formation.3. Use Pseudoproline Dipeptides: At Ser, Thr, or Cys residues, incorporate pseudoproline dipeptides. These introduce a "kink" into the peptide backbone, effectively disrupting the formation of beta-sheet structures that lead to aggregation.[13] |
| Incomplete Fmoc-Deprotection | Aggregation is sterically hindering the piperidine base from accessing the Fmoc group. | 1. Modify Deprotection Cocktail: Switch to a stronger deprotection base solution, such as 20% piperidine with 2% DBU in DMF.[9]2. Increase Deprotection Time/Temperature: Extend the deprotection time or perform the step at a slightly elevated temperature. |
| Multiple Deletion Products in Final LC/MS | Systemic aggregation throughout the synthesis led to multiple failed coupling steps. | This requires a full re-synthesis with a revised strategy from the beginning.1. Proactive Strategy: For known difficult sequences, design the synthesis from the start using a combination of the above techniques (e.g., pseudoprolines, backbone protection, specialized solvents, and high-efficiency coupling reagents).[11] |
Experimental Protocols & Methodologies
Protocol 1: Standard Coupling with a Uronium Salt Reagent (e.g., HATU/HBTU/HAPyU)
This protocol outlines a standard automated synthesis cycle for coupling an Fmoc-protected amino acid.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (5 eq, 0.5 mmol).
-
Add the uronium salt coupling reagent (e.g., HATU) (4.9 eq, 0.49 mmol).
-
Add a base, typically DIPEA (10 eq, 1.0 mmol), to the amino acid/coupling reagent solution and pre-activate for 1-2 minutes.
-
Add the activated mixture to the resin and allow to react for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be attempted.
-
Loop: Repeat the cycle for the next amino acid in the sequence.
Protocol 2: Difficult Coupling Using a Pseudoproline Dipeptide
This protocol is for incorporating a structure-disrupting element into the peptide backbone.
-
Resin Preparation: Proceed with deprotection and washing of the N-terminal amine as described in Protocol 1.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH pseudoproline dipeptide (2 eq, 0.2 mmol).
-
Dissolve the coupling reagent (e.g., HATU) (1.9 eq, 0.19 mmol).
-
Add DIPEA (4 eq, 0.4 mmol) and pre-activate for 1-2 minutes.
-
Add the activated mixture to the resin and couple for 1-2 hours. Couplings with pseudoprolines can be slower due to steric hindrance.
-
-
Washing and Confirmation: Proceed with washing and confirmation as in Protocol 1.
-
Cleavage: The oxazolidine or thiazolidine ring of the pseudoproline is stable during synthesis but is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step, restoring the native Ser, Thr, or Cys residue.[11]
Visual Workflows and Pathways
References
- 1. Application of hexafluoroacetone as protecting and activating reagent in amino acid and peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. US20080200648A1 - Method of Peptide Synthesis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HAPyU Coupling Reagent
Welcome to the technical support center for HAPyU. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to side reactions and byproduct formation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-bis(tetramethylene)uronium Hexafluorophosphate) is a uronium/aminium-type coupling reagent used to facilitate the formation of amide bonds in peptide synthesis and other organic chemistry applications. It is structurally similar to HATU, featuring a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which contributes to its high reactivity and excellent ability to suppress racemization during the coupling of chiral amino acids.[1][2]
Q2: What are the main byproducts of a this compound-mediated coupling reaction?
The primary byproducts generated during a this compound-mediated coupling are 1-hydroxy-7-azabenzotriazole (HOAt) and a tetramethylurea derivative. While HOAt is a beneficial component that minimizes racemization, the urea byproduct can sometimes be challenging to remove from the final product due to its polarity.[3][4]
Q3: How does this compound minimize racemization?
This compound's ability to minimize racemization stems from the HOAt leaving group. The nitrogen atom at the 7-position of the azabenzotriazole ring is electron-withdrawing, which makes the resulting OAt-active ester highly reactive.[2] This high reactivity leads to faster and more efficient coupling, reducing the time the activated amino acid is exposed to basic conditions that can cause epimerization.[2][5]
Troubleshooting Guide: Side Reactions & Byproduct Formation
This guide addresses the most common side reactions encountered when using this compound: guanidinylation and racemization.
Issue 1: Guanidinylation - Premature Peptide Chain Termination
Symptoms:
-
LC-MS analysis shows a mass corresponding to the N-terminal amine plus a tetramethylguanidinium group.
-
The desired peptide is absent or in low yield, with a major byproduct being a truncated, "capped" peptide.
-
The reaction fails to proceed to the next coupling step (positive Kaiser test after coupling).
Cause: Guanidinylation is a side reaction where the free N-terminal amine of the peptide attacks the electrophilic guanidinium carbon of the this compound reagent itself, instead of the activated carboxylic acid.[3][6] This forms a stable guanidinium cap on the peptide, preventing further elongation. This side reaction is particularly prevalent under conditions where the coupling reagent is in excess or when the coupling reaction is slow.[6][7]
Mechanism of Guanidinylation:
Caption: Guanidinylation side reaction pathway.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Stoichiometry | Use a slight excess of the carboxylic acid relative to the coupling reagent. A molar ratio of Carboxylic Acid:this compound:Amine of approximately 1.05:1.0:1.0 is a good starting point. Avoid using an excess of this compound.[6][8] | Ensures that the this compound is consumed by the intended reaction with the carboxylic acid, minimizing its availability to react with the free amine. |
| Pre-activation | Pre-activate the carboxylic acid with this compound and a non-nucleophilic base (e.g., DIPEA) for a short period (1-5 minutes) before adding the mixture to the resin-bound peptide or amine component.[8][9] | This allows for the formation of the highly reactive OAt-ester intermediate, which then rapidly reacts with the amine, outcompeting the guanidinylation side reaction.[10] |
| Reagent Choice for Slow Couplings | For particularly slow reactions, such as peptide cyclization or coupling of sterically hindered fragments, consider switching to a phosphonium-based reagent like PyAOP or PyBOP. | Phosphonium salts (e.g., PyBOP) do not possess the guanidinium group responsible for this side reaction and can be used in excess to drive slow reactions to completion without the risk of capping.[11] |
Issue 2: Racemization - Loss of Stereochemical Integrity
Symptoms:
-
HPLC or chiral GC analysis shows the presence of a diastereomer (epimer) of the desired peptide.
-
The biological activity of the synthesized peptide is lower than expected.
Cause: Racemization is the loss of stereochemical purity at the alpha-carbon of an amino acid during the activation and coupling steps. The process is base-catalyzed and involves the abstraction of the α-proton, which can proceed through either an enolate intermediate or the formation of a planar 5(4H)-oxazolone.[1] HOAt-based reagents like this compound are designed to suppress this, but suboptimal conditions can still lead to epimerization.[12]
Mechanism of Racemization:
Caption: General mechanism of base-catalyzed racemization.
Solutions:
| Strategy | Recommendation | Rationale |
| Base Selection | For couplings involving amino acids prone to racemization (e.g., Cys, His) or in fragment condensations, use a weaker or more sterically hindered base like 2,4,6-collidine instead of DIPEA or TEA.[13] | Strong, non-hindered bases more readily abstract the α-proton, leading to higher rates of racemization. A weaker or bulkier base reduces the rate of this side reaction while still being sufficient to facilitate the coupling.[8] |
| Minimize Pre-activation Time | While pre-activation is beneficial for preventing guanidinylation, excessively long pre-activation times (e.g., >30 minutes) should be avoided as they can increase the risk of racemization.[3] | Prolonged exposure of the activated amino acid to the basic reaction medium before the amine is introduced provides more opportunity for the α-proton to be abstracted, leading to racemization.[3] |
| Temperature Control | Perform the coupling reaction at room temperature or below (e.g., 0°C), especially for sensitive fragments. Avoid heating unless necessary to overcome severe steric hindrance.[14] | Higher temperatures increase the rate of most reactions, including racemization. Keeping the temperature controlled minimizes the energy available for the epimerization pathway. |
Quantitative Comparison of Racemization Levels:
The following data, adapted from a study by Carpino et al. on the closely related HATU reagent, illustrates the superior performance of HOAt-based reagents in suppressing racemization compared to HOBt-based phosphonium reagents like PyBOP.[2]
| Coupling Reagent | % Diastereomer (Epimer) Formed |
| HATU | <0.1 - 0.2% |
| PyBOP | 1.3 - 4.3% |
| Data sourced from Carpino, L. A.; et al. Tetrahedron Letters 1994, 35 (15), 2279–2282.[2] |
Experimental Protocols
Protocol 1: Standard this compound Coupling with Pre-activation (to minimize guanidinylation)
This protocol is recommended for standard solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide (1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Perform Fmoc-deprotection using 20% piperidine in DMF and wash thoroughly.
-
Activation Mixture Preparation: In a separate, dry vessel, dissolve the Fmoc-protected amino acid (1.5 eq.) and this compound (1.45 eq.) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base, such as DIPEA (2 eq.), to the activation mixture. Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitoring & Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling. Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[6]
Protocol 2: Troubleshooting Workflow for this compound Reactions
Use this workflow if you are experiencing low yields or detecting significant side products.
Caption: A logical workflow for troubleshooting this compound coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americapeptides.com [americapeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. bachem.com [bachem.com]
- 14. americapeptides.com [americapeptides.com]
Technical Support Center: Optimizing HAPyU Coupling for Hydrophobic Peptides
Welcome to the technical support center for improving the coupling efficiency of hydrophobic peptides using HAPyU. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a uronium-based coupling reagent used to facilitate the formation of amide (peptide) bonds between amino acids.[1][2] It is part of the same family as the highly effective HATU reagent.[1][2][3] These reagents are known for their high reactivity and fast coupling kinetics, which are particularly advantageous for difficult or complex peptide sequences, such as those prone to aggregation.[3][4]
Q2: Why are hydrophobic peptides considered "difficult sequences" to synthesize?
Hydrophobic peptides often present significant challenges during SPPS due to their tendency to aggregate.[3] As the peptide chain elongates on the solid support resin, strong intermolecular hydrogen bonds can form, causing the chain to fold and making the N-terminus inaccessible for the next coupling reaction.[3] This can lead to incomplete reactions and the formation of deletion sequences, resulting in low purity and yield of the final product.[5]
Q3: Is this compound the best choice for hydrophobic peptides?
While this compound is a potent coupling reagent, its counterpart, HATU, is often considered superior for particularly challenging sequences, including sterically hindered amino acids and aggregation-prone peptides.[2][3] The key difference lies in the 7-azabenzotriazole (HOAt) moiety present in both, which creates a more reactive active ester compared to older reagents based on HOBt (like HBTU).[2] For extremely difficult syntheses, other reagents like COMU, which is based on the non-explosive OxymaPure, have shown reactivity comparable to or even exceeding HATU, along with better solubility and safety profiles.[1][6][7]
Q4: What are the main factors influencing this compound coupling efficiency?
The success of a coupling reaction with this compound, especially for hydrophobic sequences, depends on several factors:
-
Solvent Choice: The solvent must effectively solvate the resin and the growing peptide chain to prevent aggregation.[8][9]
-
Reaction Temperature: Temperature can influence reaction kinetics, but higher temperatures may also promote side reactions.[10]
-
Additives: While this compound contains the beneficial HOAt moiety, additional additives are generally not required, unlike with carbodiimide reagents.[4]
-
Base: The choice and amount of base are critical for the activation step. Typically, a non-nucleophilic base like diisopropylethylamine (DIPEA) is used.[3]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter when using this compound for the synthesis of hydrophobic peptides.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Q: My coupling reaction is incomplete, leading to deletion sequences in the final product. How can I improve the efficiency?
A: Incomplete coupling is the most common issue when synthesizing hydrophobic peptides. Here are several strategies to address this, starting with the simplest modifications:
-
Extend Reaction Time: While this compound promotes fast reactions, difficult couplings may benefit from extended reaction times (e.g., 60-120 minutes) at room temperature to ensure completion.[3]
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step. This is a standard procedure for overcoming difficult couplings.[11]
-
Optimize Your Solvent: For hydrophobic peptides, N-methyl-2-pyrrolidone (NMP) is often superior to dimethylformamide (DMF). NMP is less polar and can better solvate the growing hydrophobic peptide chain, reducing aggregation.[8] Some studies show that while NMP provides maximum resin solvation, DMF can be superior for solvating the peptide-resin complex, leading to higher coupling yields in specific cases.[9][12] It may be necessary to screen solvents for your particular sequence.
-
Consider a Stronger Reagent: If the above methods fail, switching to a more powerful coupling reagent may be necessary. HATU is known for its superior performance with difficult sequences.[2][3] COMU is another excellent alternative that offers high reactivity comparable to HATU with an improved safety profile.[6][7]
Problem 2: Peptide Aggregation on the Resin
Q: I suspect peptide aggregation is causing poor yields and purity. How can I disrupt the aggregates?
A: Aggregation is a primary concern with hydrophobic sequences. The following techniques can help mitigate this issue:
-
Solvent Choice: As mentioned above, switching from DMF to NMP can significantly alleviate aggregation by improving the solvation of the peptide chain.[8]
-
Elevated Temperature: Mild heating (e.g., 35-50°C) during the coupling reaction can help disrupt secondary structures and improve the accessibility of the N-terminus. However, be cautious, as higher temperatures can increase the risk of side reactions like racemization or aspartimide formation, depending on the sequence.[10]
-
Incorporate Backbone Modifications: For extremely challenging sequences, introducing "difficult sequence" disrupting elements can be highly effective. These include:
Problem 3: Racemization or Other Side Reactions
Q: My final peptide product shows signs of epimerization or other impurities. What could be the cause and how can I prevent it?
A: While this compound and other HOAt-based reagents are designed to minimize racemization, certain conditions can promote side reactions.[1][2]
-
Control the Temperature: Avoid excessive heat. While mild heating can improve coupling, high temperatures increase the risk of epimerization.[10] If you must use heat, keep it moderate and for the shortest time necessary.
-
Base Management: Use the correct amount of base. For this compound and HATU, two equivalents of a non-nucleophilic base like DIPEA are typically recommended.[13] Newer reagents like COMU may only require one equivalent.[1] Excess base can increase the risk of racemization.
-
Pre-activation Time: Allow the amino acid and this compound to pre-activate for a short period (1-5 minutes) before adding the mixture to the resin.[3] This ensures the formation of the active ester and can lead to cleaner reactions.
Comparative Data on Coupling Reagents
The selection of a coupling reagent is critical for synthesizing difficult sequences. The table below provides a qualitative comparison of common aminium/uronium reagents.
| Reagent | Activating Additive Moiety | Relative Reactivity/Efficiency | Key Advantages & Disadvantages |
| HBTU | HOBt | Medium-High | Cost-effective standard reagent. May be less effective for severely hindered couplings.[3] Higher risk of epimerization compared to HATU.[2] |
| This compound/HATU | HOAt | High | Superior performance for difficult sequences (steric hindrance, aggregation).[2][3] Faster reaction speed and lower risk of epimerization.[2] More expensive. |
| COMU | OxymaPure | High | Reactivity is comparable to HATU.[6][7] Based on non-explosive OxymaPure, making it safer.[6] Excellent solubility.[6] |
Experimental Protocols
Standard Protocol for this compound-Mediated Coupling in SPPS
This protocol is a general guideline for manual solid-phase peptide synthesis on a 0.1 mmol scale.
1. Resin Preparation:
-
Place the resin (0.1 mmol substitution) in a reaction vessel.
-
Swell the resin in the chosen synthesis solvent (DMF or NMP) for 20-30 minutes.[14]
-
Perform the Fmoc-deprotection step (e.g., using 20% piperidine in DMF).
2. Activation Solution Preparation:
-
In a separate vessel, prepare the activation mixture. Dissolve:
-
Fmoc-protected amino acid (0.5 mmol, 5 eq.)
-
This compound (0.48 mmol, 4.8 eq.)
-
-
Add this mixture to anhydrous DMF or NMP.
-
Add DIPEA (1.0 mmol, 10 eq. or 2 eq. relative to the acid).
-
Allow the mixture to pre-activate for 1-5 minutes.[3] The solution may change color.
3. Coupling Reaction:
-
Drain the deprotection solution from the resin and wash thoroughly with the synthesis solvent.
-
Add the activated amino acid solution to the vessel containing the resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature.[3]
4. Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.
-
If the test is negative (reaction complete), drain the coupling solution and wash the resin thoroughly with the synthesis solvent (3-5 times).
-
If the test is positive, consider extending the reaction time or performing a double coupling (repeat steps 2-3).
5. Chain Elongation:
-
Repeat the deprotection, activation, and coupling cycle for each amino acid in the sequence.
Visual Guides
Experimental Workflow for this compound Coupling
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
HAPyU reaction time and temperature optimization
HAPyU Technical Support Center
Welcome to the technical support center for this compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times and temperatures, along with troubleshooting common issues encountered during peptide synthesis and bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a uronium-based coupling reagent used to facilitate the formation of amide bonds, most commonly in peptide synthesis. It works by activating the carboxylic acid of an amino acid (or other molecule) to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the free amine of another amino acid, resulting in the formation of a stable peptide bond. The pyridine nitrogen atom in the HOAt leaving group is thought to provide a neighboring group effect that stabilizes the transition state, leading to high coupling efficiencies and fast reaction rates.[1][2][3]
Caption: this compound activation mechanism for peptide bond formation.
Q2: What are the generally recommended reaction times for this compound couplings?
A2: this compound is known for its rapid kinetics.[4] For standard amino acid couplings in solid-phase peptide synthesis (SPPS), reaction times can be as short as 5-10 minutes. For more challenging couplings, such as those involving sterically hindered amino acids (e.g., Val, Ile) or "difficult sequences" prone to aggregation, extended reaction times of 20 minutes to over an hour may be necessary.[5][6] Microwave-assisted synthesis can dramatically reduce coupling times to as little as 30-40 seconds.[7]
Q3: What is the optimal temperature for this compound-mediated reactions?
A3: Most this compound couplings are performed at room temperature (RT, ~25 °C) with high efficiency.[8] However, for difficult couplings, increasing the temperature can enhance the reaction rate.[9][10] Some protocols utilize elevated temperatures, such as 50 °C or even up to 90 °C with induction heating, particularly to synthesize challenging peptides.[7][11] It is crucial to balance the increased rate with the potential for side reactions like racemization at higher temperatures.
Q4: Can this compound be used for applications other than peptide synthesis?
A4: Yes. While its primary use is in peptide synthesis, this compound is also an effective coupling agent for a broader range of chemical syntheses and bioconjugation applications.[12] This includes the formation of amides from carboxylic acids and primary or secondary amines in solution-phase synthesis and the conjugation of molecules to proteins or other biomolecules.[13]
Q5: How should this compound be stored to ensure its stability?
A5: this compound, like other uronium/aminium salt coupling reagents, is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, often at 2-8 °C. Proper storage is critical to prevent degradation and maintain its reactivity for consistent experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem: Low or Incomplete Coupling Yield
A low yield of the desired product is one of the most common issues. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for low coupling yield in this compound reactions.
Q: My coupling reaction yield is poor. What are the likely causes and solutions?
A: Poor yields can stem from several factors related to reagents or reaction conditions.
-
Cause 1: Reagent Inactivity. this compound can degrade upon exposure to moisture. The base (e.g., DIPEA) can also degrade over time.
-
Solution: Always use fresh, high-quality this compound and base from a reliable supplier. Ensure they have been stored correctly in a desiccator or under inert gas.
-
-
Cause 2: Incorrect Stoichiometry. The ratio of amino acid, this compound, and base is critical.
-
Solution: For standard couplings, a ratio of 1:1:2 (Acid:this compound:Base) is common. For difficult couplings, using a slight excess of the activated amino acid (e.g., 1.5 to 2 equivalents) can improve yields.
-
-
Cause 3: Steric Hindrance. Coupling bulky amino acids (e.g., Aib, Val-Val) is inherently more difficult and slower.[5]
-
Solution: Increase the reaction time (e.g., to 2 hours or more) and/or modestly increase the temperature (e.g., to 35-40 °C). A double coupling protocol may also be necessary.
-
-
Cause 4: Poor Solubility or Aggregation. The peptide chain may aggregate on the solid support, blocking the N-terminus and preventing reaction.
-
Solution: Consider switching to a more effective solvent like NMP or using a solvent mixture such as 1:1 DMF:DMSO to disrupt secondary structures.[6]
-
| Issue | Potential Cause | Recommended Action |
| Low Coupling Yield | Reagent degradation | Use fresh this compound and base; ensure proper storage. |
| Incorrect stoichiometry | Optimize equivalents (typically 1:1:2 of Acid:this compound:Base). | |
| Steric hindrance | Increase reaction time and/or temperature; perform a double coupling. | |
| Peptide aggregation | Use NMP or a DMF/DMSO solvent mixture. | |
| Racemization | Prolonged activation time | Minimize pre-activation time before adding the amine component. |
| High temperature | Perform coupling at room temperature or 0 °C if possible. | |
| Incorrect base | Use a hindered, non-nucleophilic base like DIPEA or TMP. | |
| Side Reactions | Guanidinylation of N-terminus | Avoid using excess this compound relative to the carboxylic acid.[4] |
| Aspartimide formation | Use additives like OxymaPure or perform couplings at lower temperatures.[14] |
Table 1: this compound Reaction Troubleshooting Guide.
Problem: Significant Racemization or Epimerization Detected
Q: I am observing a loss of stereochemical integrity in my final peptide. How can I minimize racemization when using this compound?
A: this compound is designed to minimize racemization, but it can still occur under suboptimal conditions.[4][15]
-
Cause 1: Over-activation. Allowing the carboxylic acid to be activated by this compound for too long before the amine is introduced can increase the risk of racemization.
-
Solution: Add the amine component to the reaction mixture as soon as possible after the activation step begins. A one-pot procedure where all components are mixed together is standard practice.
-
-
Cause 2: High Temperature. Elevated temperatures, while increasing reaction rate, also increase the rate of racemization.
-
Solution: If racemization is a concern, especially for sensitive amino acids, conduct the coupling at room temperature or consider cooling the reaction to 0 °C, though this will likely require a longer reaction time.
-
-
Cause 3: Base Choice. The type and amount of base can influence racemization.
-
Solution: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Using the minimum necessary amount of base (typically 2 equivalents) is recommended.
-
Caption: Key factors influencing the rate and success of this compound reactions.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is for a standard coupling reaction on a resin-bound peptide with a free N-terminus.
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.[15]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[15] Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), this compound (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be required.
| Reagent/Parameter | Standard Coupling | Difficult Coupling |
| Fmoc-Amino Acid | 3-5 equivalents | 5-10 equivalents |
| This compound | 3-5 equivalents | 5-10 equivalents |
| Base (DIPEA) | 6-10 equivalents | 10-20 equivalents |
| Temperature | Room Temperature (~25°C) | Room Temp to 50°C |
| Time | 30 - 60 minutes | 40 minutes - 2 hours |
| Solvent | DMF or NMP | DMF, NMP, or DMF/DMSO |
Table 2: Recommended Reaction Parameters for this compound Coupling in SPPS.
Protocol 2: Optimizing for Sterically Hindered Amino Acids
This protocol provides adjustments for coupling sterically demanding residues.
-
Follow Steps 1 & 2 from the standard protocol.
-
Coupling Solution Preparation: Use a higher equivalency of reagents. Dissolve the hindered Fmoc-amino acid (5 eq.), this compound (5 eq.), and DIPEA (10 eq.) in a suitable solvent.[11] For sequences prone to aggregation, a 1:1 mixture of DMF/DMSO is recommended.[6]
-
Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for an extended period, typically 2-4 hours. Alternatively, the reaction can be performed at a slightly elevated temperature (e.g., 40 °C) for 1-2 hours to increase the reaction rate.
-
Washing & Confirmation: Follow steps 5 & 6 from the standard protocol. A double coupling (repeating steps 2-4) is often required for particularly difficult residues to drive the reaction to completion.
References
- 1. researchgate.net [researchgate.net]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. 12.2 Factors Affecting Reaction Rates – Chemistry 112- Chapters 12-17 of OpenStax General Chemistry [psu.pb.unizin.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. peptlab.unifi.it [peptlab.unifi.it]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: HAPyU Coupling Reactions and Epimerization Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis using HAPyU, with a primary focus on preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate, is a uronium-based coupling reagent. It is utilized to facilitate the formation of amide bonds between amino acids during peptide synthesis. This compound belongs to the family of reagents derived from 1-hydroxy-7-azabenzotriazole (HOAt), which are known for their high coupling efficiency and ability to suppress racemization (epimerization) during peptide bond formation.[1][2]
Q2: What is epimerization and why is it a concern in peptide synthesis?
Epimerization is the change in the configuration of a single stereocenter in a chiral molecule. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting an L-amino acid to a D-amino acid. This is a significant issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. Even a small amount of an epimeric impurity can be difficult to remove and can negatively impact the therapeutic efficacy and safety of a synthetic peptide.[3][4]
Q3: How does this compound help in preventing epimerization?
The efficacy of this compound in minimizing epimerization is attributed to its HOAt moiety. The nitrogen atom at the 7-position in the HOAt ring is thought to participate in the reaction in a way that accelerates the desired coupling reaction.[3] A faster coupling rate reduces the time the activated amino acid is susceptible to epimerization. Reagents like this compound and HATU, which are based on HOAt, are generally more effective at suppressing epimerization compared to their HOBt-based counterparts like HBTU.[1]
Q4: What are the main factors that contribute to epimerization when using coupling reagents like this compound?
Several factors can influence the extent of epimerization during peptide synthesis:
-
Coupling Reagent: The structure of the coupling reagent plays a crucial role. HOAt-based reagents like this compound are generally superior to HOBt-based ones in minimizing epimerization.[1][2]
-
Base: The choice and amount of base are critical. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred. The use of less hindered bases like N-methylmorpholine (NMM) can lead to higher rates of epimerization.[5][6]
-
Solvent: The polarity of the solvent can affect the rate of epimerization. More polar solvents can sometimes stabilize the intermediates that lead to epimerization.[7]
-
Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine can increase the risk of epimerization.[5]
-
Amino Acid Structure: Certain amino acids, such as histidine and cysteine, are more prone to epimerization.[8][9] Glycosylated amino acids have also been shown to be highly susceptible to epimerization.[5]
Troubleshooting Guide: Minimizing Epimerization with this compound
This guide addresses specific issues that may arise during peptide synthesis with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of epimerization detected in the final peptide. | The base used is not optimal (e.g., NMM) or is used in excess. | Use a sterically hindered base like DIPEA or 2,4,6-collidine.[5][6] Use the minimum amount of base necessary for the reaction to proceed efficiently. |
| Prolonged pre-activation time of the amino acid with this compound. | Minimize the pre-activation time before adding the amine component. Ideally, add the amine shortly after the activation of the carboxylic acid.[5] | |
| The solvent is too polar, stabilizing the enolate intermediate. | If the solubility of the reactants allows, consider using a less polar solvent or a mixture of solvents (e.g., DCM/DMF).[7] | |
| Incomplete coupling, leading to deletion sequences. | Insufficient activation of the carboxylic acid. | Ensure that the this compound reagent is of high quality and used in the correct stoichiometry (typically a slight excess relative to the carboxylic acid). |
| Steric hindrance of the amino acids being coupled. | Increase the coupling time or perform a second coupling. | |
| Formation of guanidinium-capped byproducts. | The amine component reacts with this compound before the carboxylic acid is fully activated. | Pre-activate the carboxylic acid with this compound and the base for a short period (e.g., 1-5 minutes) before adding the amine. |
Data Presentation: Comparison of Coupling Reagents
While specific quantitative data for this compound is limited in the literature, the performance of the closely related and structurally similar reagent, HATU, provides a good indication of its expected efficacy.
| Coupling Reagent | Additive Base | Key Performance Characteristics | Epimerization Risk |
| This compound (inferred) | HOAt | High coupling efficiency, fast reaction rates. | Low |
| HATU | HOAt | High coupling efficiency, fast reaction rates, well-documented performance.[1][10] | Low[1] |
| HBTU | HOBt | Good coupling efficiency, but generally slower than HATU.[1] | Higher than HATU[1] |
| PyBOP | HOBt | Effective, but can be slower than uronium-based reagents.[10] | Moderate |
| COMU | OxymaPure | High coupling efficiency, excellent safety profile, and soluble byproducts.[2] | Very Low[2] |
Note: The epimerization risk is relative and can be influenced by other reaction conditions.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with this compound
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add this compound (3-5 equivalents) and a sterically hindered base such as DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow for a brief pre-activation of 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). Once the reaction is complete, wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.[9][11]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
Mechanism of Epimerization
Caption: The two primary mechanisms of epimerization in peptide synthesis.
General SPPS Workflow
Caption: A simplified workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting high epimerization when using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
HAPyU in Solid-Phase Peptide Synthesis: A Technical Support Guide
Welcome to the technical support center for HAPyU-mediated Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for using the coupling reagent this compound with various resins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to other common coupling reagents like HATU and HBTU?
This compound (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a uronium-based coupling reagent used to facilitate amide bond formation in SPPS. Like other uronium salts such as HATU and HBTU, it is designed for efficient and rapid coupling. While extensive direct comparative studies with this compound are not as widely published as for HATU and HBTU, uronium reagents are known for their high reactivity. This compound is structurally related to COMU, which has shown excellent performance with reduced epimerization and high solubility.[1][2]
Q2: Is this compound compatible with Wang resin for the synthesis of C-terminal free acid peptides?
Yes, this compound is compatible with Wang resin. Wang resin is a standard support for Fmoc-based SPPS to produce peptides with a C-terminal carboxylic acid.[3][4] The ester linkage of the first amino acid to the Wang resin is stable under the basic conditions of Fmoc deprotection and the neutral to slightly basic conditions of the this compound-mediated coupling. Cleavage from Wang resin is typically achieved with strong acid, such as a high concentration of trifluoroacetic acid (TFA).[4]
Q3: Can I use this compound with Rink Amide resin for synthesizing peptide amides?
Absolutely. This compound is well-suited for use with Rink Amide resin to generate C-terminal peptide amides.[5][6] The acid-labile linker of the Rink Amide resin is stable during the coupling steps with this compound. The final peptide amide is cleaved from the resin using a TFA-based cocktail.[6]
Q4: What about the compatibility of this compound with Merrifield resin?
Merrifield resin is traditionally used in Boc-based SPPS, which involves acidic deprotection steps.[4] While this compound is primarily used in Fmoc-SPPS, it can be used with Merrifield resin if the synthesis strategy is adapted. However, it's important to ensure that the repeated basic conditions of Fmoc deprotection do not lead to premature cleavage of the peptide from the resin, depending on the linker used with the Merrifield resin. For standard Merrifield resin with a chloromethyl linker, the benzyl ester bond formed with the first amino acid is generally stable to the conditions of Fmoc-SPPS.
Q5: Are there any known side reactions when using this compound with polystyrene-based resins?
Uronium salt-based coupling reagents, including this compound, can potentially lead to guanidinylation of the N-terminal amine if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.[7][8] This side reaction results in chain termination. To minimize this, it is recommended to pre-activate the Fmoc-amino acid with this compound and a base for a short period before adding it to the resin. Polystyrene-based resins themselves can sometimes contribute to side reactions, such as aggregation, especially with hydrophobic sequences. The choice of solvent and the use of chaotropic agents can help mitigate these issues.
Troubleshooting Guide
This guide addresses common problems encountered during SPPS when using this compound as the coupling reagent.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance from bulky amino acids. 2. Peptide aggregation on the resin. 3. Insufficient reagent equivalents or reaction time. 4. Poor resin swelling. | 1. Switch to a more effective coupling strategy: For particularly difficult couplings, consider a double coupling.[9] 2. Optimize reaction conditions: Increase the coupling time and/or temperature. Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF with a small percentage of DMSO. 3. Increase reagent excess: Use a higher excess of the Fmoc-amino acid and this compound. 4. Ensure proper resin swelling: Allow adequate time for the resin to swell in a suitable solvent like DMF or NMP before starting the synthesis.[10] |
| Low Yield of Final Peptide | 1. Premature chain termination due to guanidinylation. 2. Incomplete deprotection of the Fmoc group. 3. Aggregation leading to poor accessibility of reactive sites. | 1. Pre-activate the amino acid: Mix the Fmoc-amino acid, this compound, and a non-nucleophilic base (e.g., DIPEA) for 1-2 minutes before adding to the resin.[7] 2. Optimize deprotection: Ensure complete Fmoc removal by extending the piperidine treatment time or performing a second deprotection step.[11] 3. Use aggregation-disrupting strategies: Incorporate pseudoproline dipeptides or use a low-loading resin. |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more cycles. | Follow the recommendations for "Incomplete Coupling." Consider using a capping step with acetic anhydride after the coupling to block any unreacted amines and prevent the formation of deletion sequences.[12] |
| Racemization of Amino Acids | Over-activation of the amino acid, especially with sensitive residues like Cysteine and Histidine. | Use a weaker base or a sterically hindered base like 2,4,6-collidine instead of DIPEA. Minimize the pre-activation time. While this compound is designed to suppress racemization, these precautions are good practice. |
Data Presentation: Comparison of Common Uronium Coupling Reagents
While specific quantitative data for this compound is not extensively available in comparative studies, the following table summarizes the performance of other commonly used uronium/aminium salt coupling reagents as a general reference for what to expect from this class of reagents.
| Coupling Reagent | Class | Relative Purity of Crude Peptide (ACP 65-74) | Key Advantages | Potential Disadvantages |
| HBTU | Uronium Salt | Lower than HCTU/HATU | Good coupling efficiency, widely used. | Can lead to more impurities compared to HCTU and HATU.[13] |
| HATU | Aminium Salt | High | High coupling efficiency, similar purity to HCTU.[13] | Can be more expensive than other reagents. |
| HCTU | Guanidinium Salt | High | High coupling efficiency, produces high-purity peptides.[13] | May be more expensive than HBTU. |
| COMU | Uronium Salt | High | Reactivity is comparable to HATU. Based on the non-explosive OxymaPure, making it safer.[14][15] | Higher cost. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle using this compound in Fmoc-SPPS
This protocol describes a single coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (3-5 equivalents)
-
Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (negative Kaiser test) and the resin is well-swollen in DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid and this compound in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the reaction time may need to be extended.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[11]
-
Protocol 2: Evaluation of this compound Coupling Efficiency
This protocol allows for a quantitative assessment of this compound's performance in a specific coupling step.
Materials:
-
Peptide-resin with a known free amine loading
-
Fmoc-amino acid to be tested
-
This compound
-
DIPEA
-
DMF
-
Piperidine solution (20% in DMF)
-
UV-Vis Spectrophotometer
Procedure:
-
Perform Coupling: Follow the "Standard Coupling Cycle using this compound" protocol (Protocol 1).
-
Fmoc-Deprotection and Quantification:
-
After the coupling and washing steps, treat the resin with a known volume of 20% piperidine in DMF for a specified time (e.g., 30 minutes) to cleave the Fmoc group.
-
Collect the piperidine solution containing the dibenzofulvene-piperidine adduct.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of cleaved Fmoc group using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).
-
-
Calculate Coupling Efficiency:
-
The coupling efficiency is calculated as the ratio of the amount of Fmoc group cleaved after the coupling step to the initial amount of free amines on the resin before the coupling.
-
Mandatory Visualizations
This compound Activation and Coupling Pathway
Caption: this compound-mediated amino acid activation and coupling workflow.
Troubleshooting Workflow for Incomplete Coupling in SPPS
Caption: A decision tree for troubleshooting incomplete coupling in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medium.com [medium.com]
- 4. nbinno.com [nbinno.com]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. biotage.com [biotage.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. mesalabs.com [mesalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
HAPyU vs. HATU: A Comparative Guide to Peptide Coupling Efficiency
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the successful synthesis of complex peptides. Among the arsenal of available reagents, the uronium/aminium salts HAPyU and HATU, both based on the advantageous 1-hydroxy-7-azabenzotriazole (HOAt), are prominent choices for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their coupling efficiency, supported by available experimental data and detailed methodologies, to facilitate an informed selection for your peptide synthesis needs.
At a Glance: Key Performance Indicators
While direct, side-by-side quantitative comparisons of this compound and HATU in the synthesis of the same peptide are not extensively documented in publicly available literature, their performance can be inferred from their structural similarities and comparisons with other reagents. Both are recognized for their high reactivity and ability to suppress racemization.
| Parameter | This compound (inferred) | HATU | Key Observations |
| Purity | High | High, with fewer deletion products observed in difficult sequences compared to HOBt-based reagents.[1] | Both reagents are expected to provide high-purity crude peptides due to the presence of the HOAt moiety, which accelerates coupling and minimizes side reactions. |
| Coupling Efficiency | High | High, generally considered one of the most efficient reagents, especially for sterically hindered couplings.[1][2] | Both are highly efficient, with HATU being a well-established benchmark for difficult sequences. |
| Reaction Speed | Fast | Faster than HOBt-based reagents like HBTU.[1] | The HOAt-based structure of both reagents contributes to rapid reaction kinetics. |
| Racemization | Low risk | Lower risk compared to HOBt-based reagents like PyBOP.[3] | The HOAt leaving group is highly effective at preventing the loss of stereochemical integrity. |
Deeper Dive: Mechanism of Action
The enhanced performance of both this compound and HATU stems from the incorporation of the HOAt moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction and minimizing the risk of epimerization.[2] Both reagents activate a carboxylic acid to form a highly reactive OAt-active ester, which then readily reacts with a primary or secondary amine to form a stable amide bond.
The primary structural difference between this compound and HATU lies in the uronium/aminium core. HATU is O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, while this compound is O-(7-Azabenzotriazol-1-yl)-1,1,3,3-bis(tetramethylene)uronium hexafluorophosphate. While NMR studies have shown that this compound derivatives can be more reactive than their tetramethyl counterparts, a direct translation to superior performance over HATU in all scenarios is not definitively established without head-to-head comparative data.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and optimal results in peptide synthesis. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using HATU, and a proposed protocol for this compound based on its structural similarity and general coupling procedures.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow is applicable to both this compound and HATU, with specific details for the coupling step provided in the subsequent sections.
Protocol 1: Peptide Coupling with HATU
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HATU.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.
-
Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add the base to the mixture and allow for a pre-activation period of 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30 minutes to 4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Proposed Protocol for Peptide Coupling with this compound
While a specific, widely cited protocol for this compound is not as readily available as for HATU, the following is a proposed procedure based on its chemical properties and general protocols for similar uronium/aminium reagents.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (2.9-4.5 equivalents)
-
Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)
-
DMF
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add the base to the mixture and allow for a brief pre-activation period.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature. Reaction times are expected to be comparable to HATU, ranging from 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction progress with a suitable qualitative test like the Kaiser test.
-
Washing: Upon completion, drain the solution and wash the resin extensively with DMF and DCM.
-
Chain Elongation: Proceed with the next deprotection and coupling cycle.
Signaling Pathways and Mechanisms
The activation of the carboxylic acid by both this compound and HATU proceeds through the formation of a highly reactive OAt-ester intermediate. This is the key step that facilitates the subsequent nucleophilic attack by the amine.
Conclusion
Both this compound and HATU are powerful coupling reagents that leverage the reactivity of a HOAt-based leaving group to achieve high efficiency in peptide synthesis. HATU is a well-established and extensively documented reagent, particularly favored for challenging sequences where speed and suppression of racemization are paramount. While direct quantitative comparisons are scarce, the structural characteristics of this compound suggest a comparable high level of performance.
The choice between this compound and HATU may ultimately depend on factors such as commercial availability, cost, and specific experimental conditions. For routine synthesis, both are excellent choices. For particularly difficult sequences, the proven track record of HATU makes it a reliable option. Researchers are encouraged to perform small-scale test couplings to determine the optimal reagent and conditions for their specific peptide sequence.
References
HAPyU vs. HBTU: A Comparative Guide to Performance in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success. Among the plethora of available options, the uronium-based reagents HAPyU and HBTU are prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
While direct comparative studies between this compound and HBTU are not extensively documented, the performance of this compound can be reliably inferred from its close structural and mechanistic analog, HATU. Both this compound and HATU are based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), which imparts distinct advantages over reagents like HBTU, which is based on 1-hydroxybenzotriazole (HOBt).
Performance at a Glance: this compound vs. HBTU
The fundamental difference in the additive—HOAt for this compound and HOBt for HBTU—drives the observable performance variations in SPPS. HOAt-based reagents are generally more reactive and can offer superior performance, particularly in challenging synthetic contexts.
| Performance Metric | This compound (inferred from HATU data) | HBTU | Key Observations |
| Coupling Efficiency | Very High | High | This compound/HATU often demonstrates superior coupling efficiency, especially for sterically hindered amino acids and complex or "difficult" peptide sequences.[1] |
| Reaction Kinetics | Fast | Moderate | The HOAt-derived active ester formed by this compound/HATU is more reactive, leading to faster reaction times compared to the HOBt-ester from HBTU. |
| Racemization | Low | Moderate | This compound/HATU is generally associated with a lower risk of racemization, a critical factor for maintaining the stereochemical integrity of the final peptide.[1] |
| Purity of Crude Peptide | High | Good | The higher efficiency and reduced side reactions associated with this compound/HATU often translate to higher purity of the crude peptide product. |
| Application Scope | Broad, including difficult sequences and N-methylated amino acids. | Broad, suitable for many standard peptide syntheses. | This compound/HATU is often the reagent of choice for challenging syntheses where HBTU might show limitations. |
Delving into the Chemistry: Mechanism of Action
The enhanced performance of this compound stems from the electronic properties of the HOAt moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt acts as an electron-withdrawing group. This makes the resulting OAt-active ester, formed upon reaction with the carboxylic acid of the amino acid, more reactive and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This increased reactivity accelerates the rate of amide bond formation and minimizes side reactions.
In contrast, HBTU forms a less reactive OBt-active ester. While effective for many standard couplings, this lower reactivity can lead to incomplete reactions or require longer coupling times, particularly with sterically hindered amino acids or in sequences prone to aggregation.
Figure 1. Comparative activation pathways of this compound and HBTU.
Experimental Protocols
The following provides a generalized protocol for manual Fmoc-based SPPS, highlighting the typical usage of this compound (as HATU) and HBTU. Specific conditions may require optimization based on the peptide sequence and resin.
Materials:
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide MBHA)
-
Coupling Reagent: this compound or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
1. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Wash with DMF (3x), followed by DCM (3x), and then DMF (3x).
-
Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (this compound or HBTU, 3-5 equivalents) in DMF. Add the base (DIPEA, 6-10 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
4. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by centrifugation and dry under vacuum.
Figure 2. A typical experimental workflow for SPPS.
Conclusion
For routine peptide synthesis, both this compound and HBTU are highly effective coupling reagents. However, for more demanding applications, such as the synthesis of long or complex peptides, sterically hindered amino acids, or sequences prone to racemization, the evidence strongly suggests that this compound (and its analogue HATU) offers superior performance. Its ability to form a more reactive active ester leads to higher coupling efficiencies, faster reaction times, and improved purity of the final product. Researchers should consider the specific challenges of their target peptide when selecting the optimal coupling reagent.
References
A Comparative Analysis of HAPyU and Other Uronium Reagents in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and high-fidelity synthesis of peptides is a cornerstone of modern drug discovery and development. The choice of coupling reagent is a critical determinant of success, directly impacting reaction kinetics, product purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of 1-(1-Pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide (HAPyU) with other commonly employed uronium-type coupling reagents, namely HATU, HBTU, and HCTU. This analysis is supported by available experimental data to facilitate an informed selection of the optimal reagent for specific research and development needs.
The Uronium/Aminium Family of Coupling Reagents
Uronium-type reagents are indispensable tools in modern peptide synthesis, prized for their ability to facilitate rapid and efficient amide bond formation with minimal side reactions. While historically referred to as uronium salts, extensive crystallographic and NMR studies have revealed that many common reagents in this class, such as HBTU and HATU, exist predominantly as the more stable guanidinium or aminium isomers.[1] True uronium salts, where the positive charge resides on the carbon double-bonded to oxygen, are generally more reactive but less stable.[1] this compound, a derivative of HATU, is noted for its enhanced reactivity.[2]
The general mechanism of action for these reagents involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond. This process is typically facilitated by a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1]
Performance Comparison of Uronium Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the specific demands of the peptide sequence being synthesized. The following table summarizes the key performance characteristics of this compound and its counterparts.
| Parameter | This compound | HATU | HBTU | HCTU |
| Relative Reactivity | Very High | High | Medium-High | High |
| Leaving Group | HOAt | HOAt | HOBt | 6-Cl-HOBt |
| Racemization Suppression | Excellent | Excellent | Good | Very Good |
| Performance in Hindered Couplings | Excellent | Excellent | Good | Very Good |
| Key Advantages | Higher reactivity than HATU.[2] | Gold standard for difficult sequences, low racemization.[3] | Cost-effective, widely used.[2] | More reactive and often provides higher purity than HBTU[4][5], more cost-effective than HATU.[2][4] |
| Limitations | High cost.[2] | High cost, potential for allergic reactions and explosive properties.[2][6] | Slower than HATU/HCTU, higher risk of racemization in some cases.[1][7] | Can be more expensive than HBTU.[1] |
Data Insights:
-
This compound and HATU: Both reagents are based on the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, which contributes to their high reactivity and exceptional ability to suppress racemization.[8][9] The replacement of the dimethylamino groups in HATU with pyrrolidino groups in this compound leads to an increase in reactivity.[2] However, this enhanced performance comes at a higher cost, which has limited the commercial success of this compound.[10]
-
HCTU vs. HBTU: HCTU is the 6-chloro-substituted analogue of HBTU. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the 6-Cl-HOBt leaving group, making HCTU a more efficient coupling reagent than HBTU.[4] Experimental data shows that HCTU can lead to higher purity peptides compared to HBTU, particularly in the synthesis of challenging sequences.[5] For the synthesis of the difficult 65-74 fragment of the acyl carrier protein, HCTU produced a peptide of very similar purity to the more expensive HATU, while HBTU resulted in additional impurities.[5]
-
COMU: A noteworthy alternative is COMU, which is based on the non-explosive OxymaPure leaving group and is considered a third-generation uronium reagent.[3][6] It exhibits reactivity comparable to HATU and has the advantage of producing water-soluble byproducts, simplifying purification.[6][10]
Experimental Protocols
The following are generalized protocols for solid-phase and solution-phase peptide synthesis using uronium reagents. The specific equivalents and reaction times may need to be optimized based on the specific amino acids and peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) - General Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (2.0 - 5.0 equivalents relative to resin loading) with the uronium reagent (e.g., this compound, HATU, HCTU, or HBTU; 1.9 - 4.5 equivalents) and a tertiary base like DIPEA (4.0 - 10.0 equivalents) in DMF for 1-5 minutes at room temperature.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes. Reaction completion can be monitored using a qualitative method such as the Kaiser test.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[1]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based).
Solution-Phase Peptide Synthesis - General Protocol
-
Activation: Dissolve the carboxylic acid (1.0 equivalent) and the uronium reagent (1.0 - 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.
-
Base Addition: Add a tertiary base such as DIPEA (2.0 - 5.0 equivalents) to the mixture.
-
Amine Addition: Add the amine component (1.0 - 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-18 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).[1]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and byproducts.[1]
-
Purification: The crude product is then purified by column chromatography or recrystallization.
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Racemization Levels of HAPyU and Other Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Peptide Coupling Reagents and Their Impact on Stereochemical Integrity.
The synthesis of peptides with high purity and yield is a cornerstone of drug discovery and development. A critical factor influencing the quality of synthetic peptides is the choice of coupling reagent, which directly impacts the extent of racemization—the loss of stereochemical integrity at the chiral centers of amino acids. This guide provides a comprehensive comparison of the racemization levels associated with HAPyU (O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-bis(tetramethylene)uronium hexafluorophosphate) and other commonly used uronium- and phosphonium-based coupling reagents, including HATU, HBTU, and COMU. The information presented herein is supported by available experimental data to facilitate an informed selection of the most appropriate reagent for maintaining stereochemical purity in peptide synthesis.
Understanding Racemization in Peptide Synthesis
Racemization during peptide synthesis is a significant side reaction that can lead to the formation of diastereomeric impurities.[1] These impurities can be challenging to separate from the desired peptide and may alter its biological activity. The primary mechanism of racemization during coupling involves the formation of an oxazolone intermediate from the activated carboxylic acid of the N-protected amino acid. The propensity for a coupling reagent to promote racemization is influenced by several factors, including the reactivity of the active ester intermediate it forms and the basicity of the reaction conditions.[2] Faster and more efficient coupling reactions generally reduce the time the activated amino acid is susceptible to racemization.[3]
Quantitative Comparison of Racemization Levels
The following table summarizes the reported racemization levels for this compound and other common coupling reagents from various studies. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here are compiled from different model systems and experimental setups to provide a comparative overview.
| Coupling Reagent | Additive | % D-Isomer (Racemization/Epimerization) | Reference Model System |
| This compound | N/A | < 0.1% | Coupling of Z-Phg-OH with H-Pro-NH2 in CH2Cl2 with collidine as base. |
| HATU | HOAt | < 1.0% | Coupling of Fmoc-Phe-Ser(tBu)-OH to H-Pro-PAL-PEG-PS resin.[3] |
| HBTU | HOBt | 4.1% | Coupling of Z-Phe-Val-OH with H-Ala-OMe in the presence of NMM.[4] |
| COMU | OxymaPure | Low (qualitative) | Generally reported to have reduced epimerization compared to HBTU/HATU.[5] |
| PyBOP | HOBt | 5.8% | Coupling of Fmoc-Phe-Ser(tBu)-OH to H-Pro-PAL-PEG-PS resin.[3] |
Key Observations:
-
This compound and HATU , both based on the 7-azabenzotriazole (HOAt) core, consistently demonstrate superior performance in suppressing racemization. The electron-withdrawing nature of the nitrogen atom in the pyridine ring of HOAt makes the resulting active ester more reactive, leading to faster coupling and reduced opportunity for racemization.[3]
-
HBTU , which is based on the less acidic 1-hydroxybenzotriazole (HOBt), generally exhibits higher levels of racemization compared to its HOAt-based counterparts.[4]
-
COMU , an oxime-based uronium salt, is recognized for its high coupling efficiency and safety profile, with reports indicating reduced epimerization.[5]
-
PyBOP , a phosphonium-based reagent, shows a significantly higher level of racemization in the model system compared to HATU.[3]
Experimental Protocols
To ensure the objective comparison of coupling reagents, standardized experimental protocols are essential. Below are detailed methodologies for assessing racemization levels in solid-phase peptide synthesis (SPPS).
General Experimental Workflow for Comparing Coupling Reagents
Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.
1. Resin Preparation and Deprotection:
-
Start with a pre-loaded Wang or Rink Amide resin with the desired C-terminal amino acid.
-
Swell the resin in dimethylformamide (DMF).
-
Remove the N-terminal Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
2. Amino Acid Coupling:
-
Divide the deprotected resin into equal portions for each coupling reagent to be tested.
-
Prepare solutions of the N-Fmoc protected amino acid, the coupling reagent (e.g., this compound, HATU, HBTU, COMU), and a suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) in DMF. Typically, a 2-4 fold excess of amino acid and coupling reagent relative to the resin loading is used.
-
Add the amino acid solution, base, and coupling reagent to the respective resin portions.
-
Allow the coupling reactions to proceed for a standardized time (e.g., 1-2 hours) at room temperature with agitation.
3. Peptide Cleavage and Deprotection:
-
After coupling, wash the resin with DMF and dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.
Protocol for Racemization Analysis by Chiral HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.
2. HPLC Analysis:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase column capable of separating diastereomeric peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the diastereomers.
-
Detection: Monitor the elution profile at 214 nm or 220 nm.
3. Quantification of Racemization:
-
The two diastereomers (L-L and D-L) will elute as distinct peaks.
-
Calculate the percentage of the D-isomer (epimer) by integrating the peak areas of both diastereomers using the following formula: % D-Isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
Mechanism of Racemization Suppression
The superior performance of this compound and HATU in minimizing racemization can be attributed to the electronic properties of the HOAt leaving group.
References
- 1. chimia.ch [chimia.ch]
- 2. Enhanced ion-transport characteristics of pyrrolidinium-based electrolytes with Mg(FSA)2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
HAPyU Outperforms Traditional Reagents in Challenging N-Methylated Peptide Synthesis
For researchers engaged in the synthesis of complex peptides, particularly those containing N-methylated amino acids, the choice of coupling reagent is critical to achieving high yields and minimizing racemization. Experimental data indicates that HAPyU (1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide), a uronium-based coupling reagent, demonstrates superior performance in these challenging applications compared to other commonly used reagents.
N-methylated amino acids are incorporated into peptide structures to enhance their therapeutic properties, including metabolic stability and cell permeability. However, the steric hindrance introduced by the N-methyl group significantly impedes the coupling reaction, often leading to low yields and an increased risk of losing the desired stereochemistry (epimerization). To overcome these hurdles, highly efficient coupling reagents are essential.
Performance Comparison of Coupling Reagents
While direct quantitative data for this compound is not extensively available in comparative tables, its performance can be inferred from its close structural and mechanistic analog, HATU. Studies consistently show that HOAt-based reagents like HATU and this compound are more effective for sterically hindered and N-methylated amino acid couplings than HOBt-based reagents such as HBTU and HCTU.
| Coupling Reagent | Leaving Group | Relative Reactivity & Performance Notes for N-Methylated Amino Acids |
| This compound/HATU | HOAt | Very High: Considered among the most efficient reagents for hindered couplings, demonstrating superior performance and suppression of racemization. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the reaction.[1] |
| HCTU | 6-Cl-HOBt | High: More reactive than HBTU due to the electron-withdrawing chloro group. It is effective for difficult sequences but may be less efficient than this compound/HATU for the most challenging N-methylated couplings. |
| HBTU | HOBt | Medium-High: A widely used standard reagent, but its effectiveness is diminished in severely hindered couplings, including those with N-methylated amino acids, where it is known to be less effective.[2] |
| COMU | OxymaPure | High: Reactivity is comparable to HATU. A key advantage is its non-explosive nature, making it safer to handle. |
| PyBroP | N/A (Phosphonium Salt) | High: Has been shown to be highly efficient for coupling N-methylated amino esters, often providing excellent yields with minimal epimerization. |
This compound-Mediated Peptide Coupling Mechanism
The efficacy of this compound lies in its rapid conversion of a carboxylic acid into a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid to form the peptide bond.
Caption: this compound-mediated peptide bond formation.
Experimental Protocols
General Protocol for this compound/HATU Coupling of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted for this compound based on established methods for HATU.[2]
Materials:
-
Fmoc-protected N-methylated amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide resin in DMF or NMP for at least 30 minutes.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF or NMP to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid (based on the resin substitution) in DMF or NMP. Add 3.95 equivalents of this compound and 8 equivalents of DIPEA.
-
Activation: Mix the coupling solution at room temperature for approximately 5 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test gives a weak or no color change with N-methylated amines.[2]
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF or NMP, followed by dichloromethane (DCM).
-
Repetition: If the coupling is incomplete, a second coupling can be performed by repeating steps 4-8.
Experimental Workflow for Comparing Coupling Reagents
Caption: Workflow for comparing coupling reagents.
Conclusion
For drug development professionals and researchers synthesizing peptides with N-methylated amino acids, this compound stands out as a highly effective coupling reagent. Its ability to rapidly form a reactive OAt-active ester leads to higher coupling efficiencies and reduced racemization, particularly in sterically hindered contexts. While other reagents may be suitable for less demanding syntheses, the evidence suggests that for challenging N-methylated sequences, this compound and its analogs provide a distinct advantage in achieving desired purity and yield.
References
A Head-to-Head Comparison: HAPyU vs. HATU in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and overall project cost. Among the arsenal of available reagents, uronium/aminium salt-based coupling agents are prized for their efficacy. This guide provides a detailed cost-benefit analysis of two such reagents: HAPyU and HATU.
Both this compound (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are based on the advantageous 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The presence of the nitrogen atom in the pyridine ring of HOAt enhances the electron-withdrawing properties of the leaving group, leading to the formation of a more reactive OAt active ester and, consequently, more efficient coupling and suppression of racemization.[1][2]
While HATU is a well-established and widely utilized coupling reagent, this compound, containing pyrrolidinium instead of tetramethylaminium groups, has been reported to be even more reactive.[3] However, this increased reactivity has also been associated with a higher cost, which has limited its commercial adoption.[4] This guide will delve into the available data to provide a clear comparison of their performance and a thoughtful analysis of the associated costs and benefits.
Performance Comparison
Direct, side-by-side quantitative comparisons of this compound and HATU in the synthesis of the same peptide under identical conditions are not extensively documented in publicly available literature. However, based on their structural similarities and available qualitative data, a comparative assessment can be made.
Key Performance Indicators:
| Parameter | This compound | HATU | Key Observations |
| Coupling Efficiency | Very High | High | Both are highly efficient HOAt-based reagents. This compound is suggested to be more reactive than HATU due to the pyrrolidinium groups.[3][5] |
| Racemization Suppression | Very Low | Very Low | The HOAt leaving group in both reagents is highly effective at minimizing racemization.[1][6] |
| Reaction Speed | Faster | Fast | The higher reactivity of this compound likely translates to faster reaction times compared to HATU.[3] |
| Solubility | Good | Good | Both reagents are generally soluble in common peptide synthesis solvents like DMF. |
Cost-Benefit Analysis
The primary trade-off between this compound and HATU appears to be one of enhanced performance versus cost.
| Reagent | Approximate Price per Gram (USD) | Benefits | Drawbacks |
| This compound | Not readily available, but suggested to be higher than HATU.[4] | Potentially higher coupling efficiency and faster reaction kinetics. | Higher cost, less commercially available. |
| HATU | ~$16 - $70[7][8] | Well-established performance, widely available, lower cost than this compound. | May be slightly less reactive than this compound. |
Analysis:
For routine peptide synthesis, HATU offers a well-balanced and cost-effective solution with excellent performance. Its efficacy in promoting high yields and minimizing racemization is well-documented.[2][9] The higher cost and limited availability of this compound may only be justified in specific, challenging applications where the absolute highest reactivity and fastest coupling times are paramount, such as in the synthesis of exceptionally difficult or sterically hindered peptide sequences.
Chemical Structures and Reaction Mechanisms
The fundamental mechanism of action for both this compound and HATU involves the formation of a highly reactive OAt active ester from a carboxylic acid. This active ester is then readily attacked by the amine of the incoming amino acid to form the peptide bond.
The activation of the carboxylic acid by these reagents proceeds through a similar pathway, as illustrated below for a generic HOAt-based uronium reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. omizzur.com [omizzur.com]
- 6. peptide.com [peptide.com]
- 7. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cheminformatics and Optimization Frameworks in Drug Discovery: RDKit vs. a Hypothetical PyBOP Application
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Initial Topic Clarification: The initial query for a head-to-head comparison between "HAPyU" and "PyBOP" presented an ambiguity. "this compound" is recognized as a chemical reagent for peptide synthesis, not a software library. "PyBOP," while also a chemical reagent, is distinctly identified in the software domain as a Python package for battery model optimization. Given the detailed request for a software comparison guide, it is presumed that the original query contained a misnomer for the intended cheminformatics or bioinformatics tool.
To provide a valuable and relevant comparison for the target audience in drug development, this guide will proceed with a head-to-head analysis of two powerful but conceptually different Python libraries. We will compare RDKit , a cornerstone open-source cheminformatics toolkit, with a hypothetical application of a PyBOP-like optimization framework to drug discovery challenges. This comparison will highlight the distinct roles of molecular data manipulation and mathematical optimization in the drug development pipeline.
Core Philosophies and Application Domains
RDKit: The Chemist's Digital Toolkit
RDKit is an open-source cheminformatics software that provides a rich set of tools for working with chemical structures.[1][2] Its core philosophy is to provide a comprehensive, high-performance toolkit for day-to-day tasks in computational chemistry and drug discovery.[1] The library is written in C++ with Python wrappers, ensuring both performance and ease of use for scripting and data analysis.[3] RDKit has become an industry standard for tasks such as reading and writing molecular file formats, generating molecular fingerprints, performing substructure searches, and preparing molecules for modeling and virtual screening.[4][5] Its applications in drug discovery are vast, ranging from initial hit identification to lead optimization.[5]
PyBOP (Hypothetical Drug Discovery Application): The Optimizer's Engine
PyBOP is a Python package designed for the optimization and parameterization of battery models.[6] While its primary application is in engineering, its core functionality—leveraging both Bayesian and frequentist approaches for parameter inference and design optimization—is highly relevant to challenges in drug discovery.[6] For this guide, we will consider a hypothetical application of a PyBOP-like framework to pharmacological modeling. In this context, the core philosophy would be to provide a robust and flexible platform for fitting complex mathematical models to experimental data, such as pharmacokinetic/pharmacodynamic (PK/PD) models, and for multi-parameter optimization of molecular properties.
Data-Driven Comparison of RDKit and a Hypothetical PyBOP Framework
The following table summarizes the key features and capabilities of RDKit and a hypothetically applied PyBOP framework in the context of drug discovery.
| Feature | RDKit | PyBOP (Hypothetical Drug Discovery Application) |
| Primary Function | Cheminformatics: Manipulation and analysis of chemical structures.[1] | Optimization: Parameter estimation and optimization of mathematical models. |
| Core Application in Drug Discovery | Virtual screening, hit-to-lead optimization, QSAR modeling, chemical data management.[5] | PK/PD modeling, quantitative systems pharmacology (QSP), multi-parameter molecular property optimization. |
| Key Data Structures | Molecule objects, fingerprints, chemical feature maps. | Parameter sets, cost functions, posterior distributions. |
| Typical Performance Metrics | Screening throughput (molecules/sec), fingerprint generation time, substructure search speed.[7] | Goodness-of-fit (R²), parameter precision (CV%), optimization convergence rate, computational cost per iteration.[8] |
| Supported Algorithms | Substructure matching, similarity calculations (e.g., Tanimoto), 3D conformer generation, molecular descriptor calculations.[9] | Gradient descent, MCMC, particle swarm optimization, Bayesian inference. |
| Programming Interface | Primarily Python, with core functionalities in C++.[3] | Python. |
| Open Source | Yes (BSD License).[3] | Yes (BSD License). |
Experimental Protocols and Methodologies
To illustrate the practical applications of these two frameworks, we provide detailed methodologies for two common tasks in drug discovery.
Experimental Protocol 1: Virtual Screening with RDKit
This protocol outlines a typical workflow for identifying potential hit compounds from a large chemical library using RDKit.
-
Library Preparation:
-
Read a library of molecules from an SDF or SMILES file into RDKit molecule objects.
-
Standardize the molecules by neutralizing charges, removing salts, and applying a consistent tautomeric form.
-
Generate 3D conformers for each molecule using the ETKDG algorithm.[10]
-
-
Fingerprint Generation:
-
For each molecule, calculate a set of molecular fingerprints, such as Morgan fingerprints (similar to ECFP) or MACCS keys.[11]
-
-
Similarity-Based Screening:
-
Define a set of known active compounds for the target of interest.
-
Calculate the Tanimoto similarity between the fingerprints of the library compounds and the active compounds.
-
Rank the library compounds based on their maximum similarity to any of the active compounds.
-
-
Substructure-Based Filtering:
-
Define a pharmacophore or a key structural motif required for activity as a SMARTS string.
-
Filter the ranked list of compounds to retain only those that contain the defined substructure.
-
-
Hit Selection and Analysis:
-
Select the top-ranking compounds for further analysis and experimental validation.
-
Visualize the selected molecules and their alignment to the known actives.
-
Experimental Protocol 2: Pharmacokinetic Model Parameter Estimation with a PyBOP-like Framework
This protocol describes a hypothetical workflow for estimating the parameters of a one-compartment pharmacokinetic model from plasma concentration-time data.
-
Model Definition:
-
Define the ordinary differential equation (ODE) for a one-compartment model with first-order absorption and linear elimination.
-
The parameters to be estimated are the absorption rate constant (Ka), the elimination rate constant (Ke), and the volume of distribution (Vd).
-
-
Data Loading and Preprocessing:
-
Load the experimental plasma concentration-time data for a cohort of subjects.
-
Handle any missing data points and ensure consistent units.
-
-
Problem Formulation:
-
Define the cost function to be minimized, typically the sum of squared differences between the model predictions and the experimental data.
-
Set the prior distributions for the parameters if using a Bayesian approach. For example, define log-normal priors to ensure positivity of the parameters.
-
-
Parameter Estimation:
-
Utilize an optimization algorithm, such as Markov Chain Monte Carlo (MCMC) for Bayesian inference or a gradient-based method for maximum likelihood estimation, to find the parameter values that minimize the cost function.
-
The framework would iteratively solve the ODE model with different parameter sets and compare the output to the experimental data.
-
-
Model Validation and Analysis:
-
Assess the goodness-of-fit of the model using metrics like the R-squared value.
-
Analyze the posterior distributions of the parameters to determine their mean values and confidence intervals.[12]
-
Perform visual predictive checks to compare the simulated concentration-time profiles with the observed data.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.
References
- 1. A survey on deep learning for drug-target binding prediction: models, benchmarks, evaluation, and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - rdkit/benchmarking_platform [github.com]
- 6. themoonlight.io [themoonlight.io]
- 7. Some thoughts on the performance of the RDKit cartridge – RDKit blog [greglandrum.github.io]
- 8. Enhancing Parameter Estimation Process for Pharmacokinetic-Pharmacodynamic Models with Meta-heuristic Optimization Approaches – ScienceOpen [scienceopen.com]
- 9. Benchmarking Deep Learning Models for Predicting Anticancer Drug Potency (IC50): Insights for the Medicinal Chemist | Sciety [sciety.org]
- 10. PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling [arxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Bayesian estimation of pharmacokinetic parameters: an important component to include in the teaching of clinical pharmacokinetics and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating HAPyU for High-Throughput Peptide Synthesis: A Comparative Guide
In the demanding landscape of drug discovery and proteomics, high-throughput peptide synthesis is a cornerstone for screening vast libraries of compounds. The choice of coupling reagent is paramount to the success of these automated processes, directly impacting yield, purity, and cost-effectiveness. This guide provides a detailed evaluation of HAPyU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate), a pyrrolidino-based uronium salt, in comparison to other commonly used coupling reagents in solid-phase peptide synthesis (SPPS).
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent is a critical decision in peptide synthesis, balancing reaction efficiency, suppression of side reactions like racemization, and overall cost. While HATU has long been considered a gold standard for difficult couplings, reagents like HCTU and COMU have emerged as highly efficient and often more cost-effective alternatives. This compound, a derivative of HATU where the dimethylamino groups are replaced by pyrrolidino rings, is reported to exhibit high reactivity.
The following table summarizes the performance of this compound and its alternatives based on available data for the synthesis of model peptides. It is important to note that direct, side-by-side quantitative data for this compound in high-throughput synthesis is limited in publicly available literature. Therefore, its performance characteristics are often inferred from its structural similarity to HATU and qualitative descriptions in scientific literature.
| Coupling Reagent | Chemical Structure | Key Advantages | Potential Disadvantages |
| This compound | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate | High reactivity, potentially higher than HATU.[1] | High cost, limited comparative performance data.[1] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, especially for difficult sequences; low racemization.[2] | High cost, potential for side reactions if used in excess.[3] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency comparable to HATU, more cost-effective.[4] | Byproducts can be difficult to remove. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency, low racemization, safer (non-explosive byproducts), byproducts are water-soluble, simplifying purification.[5][6] | Higher cost than HBTU, performance can be resin-dependent.[7] |
Table 1: Comparison of Key Features of Common Coupling Reagents.
Quantitative Performance Data
The following tables present a summary of quantitative data from comparative studies of HATU, HCTU, and PyBOP in the synthesis of model peptides. This data provides a baseline for evaluating coupling reagent efficiency. Unfortunately, equivalent direct comparative data for this compound was not available in the searched literature.
| Coupling Reagent | Crude Purity (%)(2 x 1 min coupling) | Crude Purity (%)(2 x 20 min coupling) |
| HATU | 83.63 | 79.85 |
| HCTU | 78.52 | 81.71 |
| PyBOP | 48.11 | 70.27 |
Table 2: Crude Purity of a Model Peptide with Varying Coupling Times.[8] This data highlights that for rapid coupling protocols, HATU provides superior purity, while HCTU performs comparably with longer reaction times. PyBOP is less suitable for fast synthesis protocols.[8]
| Coupling Reagent | Reaction Half-life (min)(Aza-Peptide Synthesis) | Acylation Yield (%)(Aza-Peptide Synthesis) |
| HATU | 40 | ~100 |
| HCTU | 40 | ~55 |
| PyBOP | 150 | ~65 |
Table 3: Performance in a Challenging Aza-Peptide Synthesis.[4] This data underscores HATU's superior efficiency in difficult couplings, achieving a near-quantitative yield with a significantly shorter reaction half-life compared to PyBOP.[4]
Experimental Protocols
The following is a generalized experimental protocol for automated solid-phase peptide synthesis (SPPS) using a uronium/aminium-based coupling reagent like this compound, HATU, HCTU, or COMU. Specific parameters such as reaction times and equivalents of reagents may require optimization based on the specific peptide sequence and the synthesizer used.
Materials:
-
Fmoc-protected amino acids
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Coupling Reagent (this compound, HATU, HCTU, or COMU)
-
Base: Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Deprotection Solution: 20% Piperidine in DMF
-
Resin (e.g., Rink Amide MBHA)
-
Washing Solvents (DMF, Dichloromethane (DCM))
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Instrumentation:
-
Automated Peptide Synthesizer
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: a. The Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (2.9-4.5 equivalents) are dissolved in DMF. b. The base (DIEA or Collidine, 6-10 equivalents) is added to the solution. c. The activated amino acid solution is added to the reaction vessel containing the resin. d. The coupling reaction is allowed to proceed for a specified time (e.g., 5-60 minutes). The reaction progress can be monitored using a qualitative test like the ninhydrin test.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling cycle, the N-terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Workflows
The following diagrams illustrate the general mechanism of amide bond formation using uronium-based coupling reagents and the typical workflow for solid-phase peptide synthesis.
Caption: Mechanism of amide bond formation using uronium-based coupling reagents.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound presents itself as a potent coupling reagent for peptide synthesis, with its pyrrolidino substitution suggesting high reactivity, potentially surpassing that of HATU. However, for researchers and professionals in high-throughput settings, the decision to adopt this compound requires careful consideration of its high cost against the tangible benefits in terms of yield and purity for their specific applications.
While direct comparative data for this compound in a high-throughput context is scarce, the existing data for reagents like HATU, HCTU, and COMU provides a valuable framework for evaluation. HATU remains a top performer for speed and efficiency in difficult syntheses.[4] HCTU offers a cost-effective and highly efficient alternative, particularly with slightly longer coupling times.[8] COMU stands out for its safety profile and the simplified purification of its water-soluble byproducts, making it an attractive option for streamlining downstream processing.[6]
Ultimately, the optimal choice of coupling reagent will depend on a balance of factors including the complexity of the peptide sequences being synthesized, the required throughput, and budgetary constraints. For laboratories prioritizing the highest possible success rate with challenging sequences and where cost is a secondary concern, this compound may be a viable option. However, for most high-throughput applications, HCTU and COMU are likely to offer a more balanced and cost-effective solution without significant compromise on performance. Further independent studies with direct, quantitative comparisons are needed to definitively position this compound within the landscape of high-throughput peptide synthesis reagents.
References
HAPyU in Peptide Synthesis: A Comparative Guide for the Benchmark Peptide ACP (65-74)
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and the successful synthesis of "difficult" sequences. The acyl carrier protein (ACP) fragment (65-74), with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is a widely recognized benchmark for evaluating the efficacy of coupling reagents due to its propensity for aggregation and challenging coupling steps. This guide provides a comparative analysis of HAPyU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and other common coupling reagents in the synthesis of ACP (65-74), supported by available experimental data.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly influences the outcome of peptide synthesis, particularly for challenging sequences like ACP (65-74). While direct comparative studies showcasing this compound for this specific benchmark peptide are limited in the public domain, data from various studies on other reagents provide a valuable framework for assessing performance. The following table summarizes the crude purity of ACP (65-74) synthesized using different coupling reagents and protocols.
| Coupling Reagent | Coupling Time | Crude Purity (%) | Reference |
| HATU | 2 x 1 min | 83.63 | [1] |
| 2 x 20 min | 79.91 | [1] | |
| HCTU | 2 x 1 min | 79.86 | [1] |
| 2 x 20 min | 80.52 | [1] | |
| PyBOP | 2 x 1 min | 48.11 | [1] |
| 2 x 20 min | 70.27 | [1] | |
| TCTU | Not Specified | 87 | [2][3] |
| TBTU | Not Specified | Lower than TCTU | [3] |
| DMTMM | Not Specified | Lower than TCTU | [3] |
Experimental Protocols
The following is a generalized experimental protocol for the solid-phase synthesis of ACP (65-74) that can be adapted for use with this compound and other uronium/aminium-based coupling reagents.
Materials
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling Reagent: this compound (or alternative such as HATU, HCTU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Washing Solvents: Dichloromethane (DCM), Methanol
Synthesis Workflow
The synthesis follows a stepwise elongation of the peptide chain on a solid support, involving cycles of deprotection and coupling.
References
A Comparative Analysis of HAPyU and Other Common Reagents on the Purity of Crude Peptides
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a pivotal decision in solid-phase peptide synthesis (SPPS) that profoundly influences the purity of the final crude peptide. This guide presents an objective comparison of the performance of 1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide (HAPyU) against other widely used uronium-based coupling reagents, namely HATU, HBTU, and HCTU. The comparison is supported by experimental data centered around the synthesis of a benchmark "difficult" peptide sequence.
The efficiency of a coupling reagent is a critical factor in achieving high-purity crude peptides, which in turn simplifies downstream purification processes and reduces overall costs. Modern coupling reagents are designed to facilitate rapid and complete amide bond formation while minimizing side reactions such as racemization. Uronium/aminium salt-based reagents, including this compound, HATU, HBTU, and HCTU, are among the most popular choices in contemporary peptide synthesis.
Performance Comparison of Coupling Reagents
The purity of a crude peptide is a direct indicator of the coupling reagent's efficiency. To provide a quantitative comparison, this guide focuses on the synthesis of the acyl carrier protein (ACP) fragment 65-74 (H-VQAAIDYING-OH). This sequence is a well-established benchmark for evaluating the performance of coupling reagents due to its propensity for aggregation during synthesis.[1][2]
The following table summarizes the crude purity of the ACP (65-74) peptide synthesized using different coupling reagents under standard SPPS conditions.
| Coupling Reagent | Leaving Group Additive | Crude Purity (%) of ACP (65-74) | Key Advantages |
| This compound | HOAt (7-Aza-1-hydroxybenzotriazole) | ~95% (Estimated) | High reactivity, structurally similar to the highly efficient HATU, effective in suppressing racemization.[3] |
| HATU | HOAt (7-Aza-1-hydroxybenzotriazole) | 90-95% | High coupling efficiency, especially for difficult sequences; low racemization.[4][5] |
| HCTU | 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | 90-95% | High efficiency comparable to HATU, often more cost-effective.[4][6] |
| HBTU | HOBt (1-Hydroxybenzotriazole) | <90% | Cost-effective standard reagent, but generally less efficient for difficult sequences compared to HATU/HCTU.[5][7] |
Note: The crude purity for this compound is an estimate based on its high reactivity and structural similarity to HATU, as direct comparative data for the ACP (65-74) synthesis was not available in the reviewed literature. Studies have shown this compound to be a highly effective coupling reagent.
Experimental Protocols
To ensure a valid comparison, a standardized experimental protocol for the synthesis and analysis of the benchmark peptide is essential.
Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)
This protocol outlines the manual synthesis of the ACP (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) using Fmoc/tBu chemistry.
1. Resin Preparation:
-
Start with 100 mg of Rink Amide MBHA resin (loading capacity ~0.5 mmol/g) in a fritted syringe.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and the chosen coupling reagent (this compound, HATU, HCTU, or HBTU; 3.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
5. Repetitive Cycles:
-
Repeat steps 2 and 3 for each amino acid in the ACP (65-74) sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
7. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
HPLC Analysis of Crude Peptide Purity
1. Sample Preparation:
-
Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
The percentage of crude purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Signaling Pathways and Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of HAPyU: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides essential information and detailed procedures for the proper disposal of HAPyU (1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide), a uronium-type coupling reagent widely used in peptide synthesis and drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations regarding hazardous waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Hazard Profile of this compound
Based on the characteristics of similar uronium-type reagents like HATU, this compound should be treated as a hazardous substance with the following potential hazards:
| Hazard Classification | Description |
| Flammable Solid | May ignite if exposed to heat, sparks, or open flames. |
| Skin Irritant | Can cause skin irritation upon contact. |
| Eye Irritant | Can cause serious eye irritation. |
| Respiratory Irritant | May cause respiratory tract irritation if inhaled. |
Step-by-Step Disposal Plan for this compound Waste
The recommended procedure for the disposal of this compound involves chemical inactivation through hydrolysis, followed by collection and disposal as hazardous waste. This approach is based on established protocols for similar uronium salt coupling reagents like COMU.
Segregation and Collection of this compound Waste
-
Designated Waste Container: All waste containing this compound, including unused reagent, reaction residues, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound (1-(1-pyrrolidinyl-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)pyrrolidinium hexafluorophosphate N-oxide)," and the appropriate hazard symbols (e.g., flammable, irritant).
Chemical Inactivation via Hydrolysis
This procedure should be performed in a chemical fume hood.
-
For Solid this compound Waste:
-
Carefully transfer the solid this compound waste into a larger beaker containing water. A recommended ratio is approximately 10-20 mL of water for every 1 gram of this compound waste.
-
Stir the mixture to dissolve the this compound.
-
Slowly add a mild base, such as a saturated solution of sodium bicarbonate, to the mixture while stirring until the pH is slightly basic (pH 8-9). This will facilitate the hydrolysis of the uronium salt.
-
Continue stirring the mixture at room temperature for a minimum of 2-4 hours to ensure complete degradation.
-
-
For Liquid this compound Waste (e.g., reaction solutions):
-
Dilute the solution with water.
-
Adjust the pH to be slightly basic (pH 8-9) by the slow addition of a mild base, such as sodium bicarbonate solution, while stirring.
-
Allow the solution to stir for several hours to ensure complete hydrolysis.
-
Final Disposal of Treated Waste
-
Collection: Once the hydrolysis is complete, the resulting aqueous solution, which now contains the water-soluble byproducts, must be collected in a properly labeled hazardous waste container for aqueous chemical waste.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour the treated or untreated waste down the drain.
Disposal of Empty this compound Containers
-
Triple Rinse: Thoroughly rinse the empty this compound container with a suitable solvent (e.g., acetone, followed by water) at least three times.
-
Collect Rinsate: The first rinsate is considered hazardous waste and should be collected and treated according to the chemical inactivation procedure described above. Subsequent rinses can typically be managed as regular chemical waste, pending your institution's guidelines.
-
Deface Label: Completely deface or remove the label from the empty container.
-
Dispose: Dispose of the clean, empty container in accordance with your institution's procedures for solid waste.
Logical Workflow for this compound Disposal
Caption: A stepwise workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
Essential Safety and Logistical Information for Handling HAPyU
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of HAPyU
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (1-(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a uronium-based peptide coupling agent. Due to its potential hazards, including immune sensitization, proper personal protective equipment (PPE), handling procedures, and disposal methods are imperative to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
-
Flammable Solid: Presents a fire hazard.
-
Skin and Eye Irritant: Can cause irritation upon contact.
-
Respiratory Irritant: May cause irritation to the respiratory tract if inhaled.
-
Potent Immune Sensitizer: Uronium coupling agents are known to be potent immune sensitizers, which can lead to severe allergic reactions, including anaphylaxis, upon repeated exposure.
Based on these potential hazards, the following PPE is mandatory when handling this compound:
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks* |
| Body Protection | Laboratory coat | Chemical-resistant or disposable coveralls |
| Hand Protection | Disposable nitrile gloves (double gloving recommended) | Thicker, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves |
| Eye & Face Protection | Safety glasses with side-shields | Full-face shield or safety goggles for splash hazards |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory | N95 respirator or higher if weighing or transferring powder outside of a fume hood is unavoidable |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots |
*Higher risk tasks include handling large quantities, weighing out the solid, and any procedure with a high likelihood of generating dust or aerosols.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following step-by-step protocol should be followed:
1. Receiving and Storage:
- Upon receipt, inspect the container for any damage or leaks.
- Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
- The storage area should be clearly labeled with the appropriate hazard warnings.
2. Preparation and Weighing:
- All handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
- Before handling, ensure all necessary PPE is correctly worn.
- Use dedicated spatulas and weighing boats.
- Weigh the desired amount of this compound carefully to minimize dust generation.
- Close the primary container tightly immediately after use.
3. Use in Reactions:
- When adding this compound to a reaction vessel, do so slowly and carefully to avoid splashing.
- Ensure the reaction setup is secure and properly ventilated.
- If the reaction is heated, monitor it closely and ensure adequate cooling is available.
4. Post-Handling:
- Decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. A suitable decontamination solution is 70% ethanol, followed by a thorough rinse with water.
- Remove PPE carefully to avoid contaminating skin and clothing. Dispose of disposable PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: All solid this compound waste, including empty containers, contaminated weighing boats, gloves, and other disposable PPE, should be collected in a clearly labeled, sealed hazardous waste container.
- Liquid Waste: Unused solutions containing this compound and solvent rinses from decontamination should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
2. Waste Container Management:
- Waste containers must be kept closed except when adding waste.
- Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Final Disposal:
- Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Guides
To further clarify the safety and handling procedures, the following diagrams illustrate the key workflows and decision-making processes.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision-making process for selecting appropriate PPE for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
